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Foundational

A Technical Guide to the Stereoisomers of 3-Phenyl-1,4-Oxazepane: A Case Study in Chiral Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract The principle of chirality is a cornerstone of modern drug development, with the stereochemistry of a molecule often dictating its pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The principle of chirality is a cornerstone of modern drug development, with the stereochemistry of a molecule often dictating its pharmacological and toxicological profile. This technical guide delves into the distinct worlds of the (3R)- and (3S)-enantiomers of 3-phenyl-1,4-oxazepane hydrochloride. While direct comparative pharmacological data for these specific enantiomers is not extensively published, this document serves as an in-depth guide for researchers navigating this chemical space. By examining the synthesis, chiral separation, and drawing inferences from structurally related compounds, we will explore the pivotal role of stereoisomerism in the potential therapeutic applications of this intriguing heterocyclic scaffold.

Introduction: The Significance of Chirality in the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system is a seven-membered heterocycle that has garnered attention in medicinal chemistry due to its structural complexity and presence in various biologically active compounds. Its non-planar, flexible conformation allows for diverse interactions with biological targets. When a stereocenter is introduced, as in the case of 3-phenyl-1,4-oxazepane, the molecule is split into two non-superimposable mirror images: the (3R) and (3S) enantiomers.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the synthesis and evaluation of single-enantiomer drugs are critical for developing safer and more effective therapeutics.

This guide will provide a comprehensive overview of the key considerations for researchers working with the enantiomers of 3-phenyl-1,4-oxazepane, from their synthesis and separation to their potential, stereoselective interactions with biological targets.

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure 3-phenyl-1,4-oxazepane is a crucial first step in evaluating the distinct properties of each stereoisomer. Researchers have two primary strategies at their disposal: asymmetric synthesis to directly obtain the desired enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer from achiral or prochiral starting materials. For the 1,4-oxazepane scaffold, this can be a challenging endeavor due to the entropic penalty associated with forming a seven-membered ring. However, advances in catalysis have made such transformations more feasible.

Conceptual Asymmetric Synthesis Workflow

cluster_0 Asymmetric Synthesis Achiral Starting Materials Achiral Starting Materials Key Asymmetric Reaction e.g., Asymmetric Ring-Closing Metathesis, Intramolecular Nucleophilic Substitution Achiral Starting Materials->Key Asymmetric Reaction Chiral Catalyst/Auxiliary Chiral Catalyst/Auxiliary Chiral Catalyst/Auxiliary->Key Asymmetric Reaction Enantiomerically Enriched Intermediate Enantiomerically Enriched Intermediate Key Asymmetric Reaction->Enantiomerically Enriched Intermediate Final Cyclization & Deprotection Final Cyclization & Deprotection Enantiomerically Enriched Intermediate->Final Cyclization & Deprotection (3R)- or (3S)-3-phenyl-1,4-oxazepane (3R)- or (3S)-3-phenyl-1,4-oxazepane Final Cyclization & Deprotection->(3R)- or (3S)-3-phenyl-1,4-oxazepane

Caption: Conceptual workflow for the asymmetric synthesis of a single enantiomer of 3-phenyl-1,4-oxazepane.

Chiral Resolution of Racemic Mixtures

A more common and often more practical approach is the synthesis of a racemic mixture of 3-phenyl-1,4-oxazepane followed by chiral resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.

Experimental Protocol: Chiral HPLC Resolution

  • Column Selection: The choice of CSP is critical. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® IA, IB, IC), are often a good starting point for screening. The aromatic phenyl group and the basic nitrogen of the oxazepane ring provide handles for chiral recognition.

  • Mobile Phase Screening: A systematic screening of mobile phases is necessary.

    • Normal Phase: Typically mixtures of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.

    • Polar Organic Mode: Using polar organic solvents like methanol, ethanol, or acetonitrile.

    • Reversed Phase: Mixtures of water or buffer with methanol or acetonitrile.

  • Optimization: Once a promising column and mobile phase system are identified, further optimization of the mobile phase composition, flow rate, and column temperature can be performed to achieve baseline separation of the enantiomers.

  • Detection: UV detection is suitable due to the presence of the phenyl chromophore.

Table 1: Hypothetical Chiral HPLC Screening Parameters

ParameterCondition 1Condition 2Condition 3
Column Chiralpak® IAChiralpak® IBChiralcel® OD-H
Mobile Phase Hexane:Isopropanol (90:10)Methanol (100%)Acetonitrile:Water (70:30)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 25 °C30 °C25 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm

Comparative Pharmacology: An Inferential Analysis

While direct comparative studies on the (3R) and (3S) enantiomers of 3-phenyl-1,4-oxazepane are lacking in publicly available literature, we can draw valuable inferences from closely related structures, particularly those targeting dopamine receptors. The 1,4-oxazepane scaffold has been explored for its potential as a source of dopamine D4 receptor ligands, which are of interest for the treatment of schizophrenia.[1]

The Precedent of Benzazepines and Dopamine Receptors

The structurally related 1-phenyl-1H-3-benzazepine scaffold has been extensively studied for its interaction with dopamine receptors. In many cases, the dopaminergic activity resides almost exclusively in the (R)-enantiomer.[2] This stereoselectivity is attributed to the specific three-dimensional arrangement of the phenyl group, the catechol (or its bioisostere), and the basic nitrogen, which dictates the binding orientation within the chiral environment of the receptor's active site.[3]

Hypothesized Differential Receptor Binding

cluster_0 Hypothesized Enantiomer-Receptor Interaction (3R)-Enantiomer (3R)-Enantiomer Dopamine Receptor\n(e.g., D4) Dopamine Receptor (e.g., D4) (3R)-Enantiomer->Dopamine Receptor\n(e.g., D4) Optimal Fit (3S)-Enantiomer (3S)-Enantiomer (3S)-Enantiomer->Dopamine Receptor\n(e.g., D4) Steric Hindrance/ Mismatched Interaction Points High Affinity Binding\n(Eutomer) High Affinity Binding (Eutomer) Dopamine Receptor\n(e.g., D4)->High Affinity Binding\n(Eutomer) Low Affinity/No Binding\n(Distomer) Low Affinity/No Binding (Distomer) Dopamine Receptor\n(e.g., D4)->Low Affinity/No Binding\n(Distomer)

Caption: Hypothesized differential binding of (3R) and (3S) enantiomers to a dopamine receptor.

Based on this precedent, it is reasonable to hypothesize that the (3R) and (3S) enantiomers of 3-phenyl-1,4-oxazepane will also exhibit differential affinity for dopamine receptors. The precise nature of this difference would require experimental validation through radioligand binding assays.

Potential as Anticonvulsant Agents

Derivatives of the 1,4-oxazepane scaffold have also been investigated for their anticonvulsant properties.[4] The mechanism of action for such compounds can be diverse, including modulation of ion channels or neurotransmitter systems. It is highly probable that if the anticonvulsant activity is mediated by a specific receptor or enzyme, the two enantiomers of 3-phenyl-1,4-oxazepane would display different potencies.

Comparative Toxicology: A Critical Consideration

The toxicological profiles of enantiomers can also differ significantly. The distomer, while therapeutically inactive, may still be metabolized, potentially leading to the formation of toxic metabolites. In some cases, the distomer itself may have off-target effects that contribute to adverse drug reactions.

While specific toxicological data for the enantiomers of 3-phenyl-1,4-oxazepane is unavailable, it is imperative for any drug development program to evaluate the toxicology of both enantiomers. For instance, studies on the related benzodiazepine, oxazepam, have shown that metabolism can lead to the formation of reactive intermediates.[5] It would be crucial to investigate whether the metabolic pathways of the (3R) and (3S) enantiomers of 3-phenyl-1,4-oxazepane differ and if one leads to a higher propensity for bioactivation.

Table 2: Key Toxicological Endpoints for Enantiomer Comparison

Toxicological AssessmentRationale for Stereoselective Evaluation
Acute Toxicity (LD50) To determine if one enantiomer is significantly more toxic than the other.
Metabolic Profiling To identify stereoselective metabolic pathways and the potential for formation of unique or toxic metabolites from one enantiomer.
CYP450 Inhibition/Induction To assess the potential for stereoselective drug-drug interactions.
hERG Channel Blockade To evaluate the risk of cardiac arrhythmias, which can be enantiomer-specific.
Genotoxicity To determine if either enantiomer or their metabolites are mutagenic.

Conclusion and Future Directions

The (3R)- and (3S)-enantiomers of 3-phenyl-1,4-oxazepane represent a compelling case study in the importance of stereochemistry in drug discovery. While direct comparative data is currently limited, this guide provides a framework for researchers interested in this scaffold. The key takeaways are:

  • Synthesis and Separation are Key: Robust methods for enantioselective synthesis or chiral resolution are fundamental to studying the individual enantiomers.

  • Stereoselectivity is Likely: Based on structurally related compounds, it is highly probable that the (3R) and (3S) enantiomers will exhibit different pharmacological and toxicological profiles.

  • Further Research is Warranted: There is a clear need for detailed in vitro and in vivo studies to elucidate the specific biological activities of each enantiomer.

Future research should focus on the enantioselective synthesis of (3R)- and (3S)-3-phenyl-1,4-oxazepane, followed by a comprehensive head-to-head comparison of their pharmacological activities, particularly at dopamine and other CNS receptors, as well as a thorough toxicological evaluation. Such studies will be instrumental in determining the therapeutic potential of this promising chiral scaffold.

References

  • Audouze, K., Nielsen, E. Ø., & Peters, D. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3089–3104. [Link]

  • Weinstock, J., Wilson, J. W., Ladd, D. L., Brush, C. K., Pfeiffer, F. R., Kuo, G. Y., ... & Hieble, J. P. (1982). Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine. Journal of Medicinal Chemistry, 25(6), 697–703. [Link]

  • Al-Ghorbani, M., Bushra, B., Jasim, H., & Al-Amery, E. (2015). Synthesis and anticonvulsant evaluation of 6-amino-1, 4-oxazepane-3, 5-dione derivatives. Archives of Pharmacal Research, 31(7), 838–842. [Link]

  • National Center for Biotechnology Information. (1996). Oxazepam. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. International Agency for Research on Cancer. [Link]

  • Neumeyer, J. L., Kula, N. S., Bergman, J., & Baldessarini, R. J. (2003). Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines. European Journal of Pharmacology, 474(2-3), 137–140. [Link]

Sources

Exploratory

The Unexplored Vector: 1,4-Oxazepane Architectures in Drug Discovery

Topic: The 1,4-Oxazepane Scaffold in Medicinal Chemistry Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals [1][2] Executive Summary: The "Gol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The 1,4-Oxazepane Scaffold in Medicinal Chemistry Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

[1][2]

Executive Summary: The "Goldilocks" Heterocycle

In the landscape of saturated heterocycles, the 1,4-oxazepane (homomorpholine) scaffold occupies a unique "Goldilocks" zone. It sits at the structural interface between the rigid, ubiquitous morpholine (6-membered) and the flexible, promiscuous 1,4-diazepane (7-membered).

Despite its potential, the 1,4-oxazepane ring remains underrepresented in compound libraries compared to its 6-membered analogs.[1] This guide argues that the 1,4-oxazepane scaffold offers a critical strategic advantage: vector manipulation . The expansion from a 6- to a 7-membered ring alters the bond vectors of substituents, allowing medicinal chemists to access novel chemical space, modulate metabolic stability, and fine-tune lipophilicity (LogP) without drastically altering the pharmacophore's polar surface area (PSA).

Structural & Physicochemical Profiling[4][5][6]

Conformational Dynamics

Unlike the morpholine ring, which is locked predominantly in a chair conformation, the 1,4-oxazepane ring exhibits dynamic conformational mobility. It exists in a rapid equilibrium between twist-chair and twist-boat conformers.

  • Medicinal Implication: This flexibility allows the scaffold to "mold" into binding pockets that are inaccessible to rigid morpholines (induced fit). However, it also introduces an entropic penalty upon binding.

  • Constraint Strategy: To mitigate entropic loss, successful designs often incorporate bridging elements or bulky substituents (e.g., at C3 or C5) to lock the ring into a bioactive conformation.

Physicochemical Comparison

The transition from morpholine to 1,4-oxazepane introduces a methylene unit (-CH2-), affecting key drug-like properties.

PropertyMorpholine (6-Ring)1,4-Oxazepane (7-Ring)1,4-Diazepane (7-Ring)
Formula C4H9NOC5H11NOC5H12N2
LogP (Approx) -0.86-0.45 (More Lipophilic)-0.60
pKa (Conj. Acid) 8.3~8.5 - 8.9~9.5 (More Basic)
H-Bond Donors 112
Conformation Rigid ChairFlexible Twist-ChairFlexible Twist-Chair
Metabolic Liability LowModerate (Ring Oxidation)High (N-Oxidation)

Key Insight: The 1,4-oxazepane is an ideal bioisostere when a lead compound requires increased lipophilicity to cross the Blood-Brain Barrier (BBB) but the high basicity of a diazepane is undesirable.

Synthetic Architectures: Accessing the Scaffold

Traditional cyclization methods often suffer from poor yields due to the entropy of closing 7-membered rings. Modern approaches utilize chiral pool precursors to ensure stereochemical integrity—a critical requirement for clinical candidates.

Primary Route: Chiral Pool Cyclization (The Homoserine Route)

This route is preferred for generating enantiopure 2,5-disubstituted 1,4-oxazepanes.

Mechanism:

  • Starting Material: Chiral Homoserine (provides the oxygen and stereocenter).

  • N-Alkylation: Introduction of the nitrogen tail via reductive amination or alkylation.

  • Cyclization: Intramolecular nucleophilic attack (often Mitsunobu or SN2) to close the ring.

Visualization of Synthetic Logic

The following diagram illustrates the strategic construction of the scaffold from amino acid precursors.

Synthesis_Route cluster_0 Key Challenge: Entropy of 7-Ring Formation Start L-Homoserine (Chiral Pool) Step1 N-Protection & Carboxyl Activation Start->Step1 Fmoc-Cl Step2 Reduction to Amino Alcohol Step1->Step2 NaBH4/LiCl Step3 N-Alkylation with Epoxide/Halo-alkane Step2->Step3 R-X, Base Step4 Cyclization (Intramolecular SN2) Step3->Step4 NaH or Mitsunobu Final Chiral 1,4-Oxazepane Scaffold Step4->Final Deprotection

Figure 1: Stereoselective synthesis of 1,4-oxazepanes from L-Homoserine, overcoming the entropic penalty of 7-membered ring closure via tethered nucleophiles.

Medicinal Chemistry Applications

Case Study: Dopamine D4 Receptor Antagonists

The Dopamine D4 receptor is a validated target for schizophrenia and cognitive deficits. 1,4-Oxazepanes have been successfully employed to improve the selectivity of D4 ligands over D2 ligands.

  • The Problem: Many piperazine/morpholine D4 ligands suffer from off-target D2 affinity (causing extrapyramidal side effects).

  • The Solution: Expanding the ring to 1,4-oxazepane alters the vector of the N-substituent (often a benzyl group). This slight spatial shift clashes with the tighter D2 binding pocket while maintaining affinity for the more spacious D4 pocket.

Biological Pathway Visualization: D4 Signaling

Understanding the downstream effects of D4 modulation is crucial for assay development.

D4_Pathway Ligand 1,4-Oxazepane Ligand D4R Dopamine D4 Receptor (GPCR) Ligand->D4R Binding (Ki nM) G_alpha Gαi/o D4R->G_alpha Activation AC Adenylyl Cyclase G_alpha->AC Inhibition IonChannel K+ Channels (GIRK) G_alpha->IonChannel Activation cAMP cAMP (Decreased) AC->cAMP Reduction PKA PKA Signaling cAMP->PKA Downregulation Effect Modulation of Cognition/Schizophrenia PKA->Effect IonChannel->Effect

Figure 2: The Dopamine D4 signaling cascade. 1,4-Oxazepane ligands modulate this Gi/o-coupled pathway, reducing cAMP levels and activating potassium channels.

Detailed Experimental Protocol

Protocol: Synthesis of (S)-4-Benzyl-1,4-oxazepane-2-carboxylic acid (Representative Intermediate)

This protocol validates the "Chiral Pool" method described in Section 3.1.

Reagents:
  • N-Benzyl-L-serine methyl ester (1.0 eq)

  • 1,4-Dibromobutane (1.2 eq)

  • Potassium Carbonate (K2CO3, 3.0 eq)

  • Acetonitrile (ACN, anhydrous)

  • Sodium Iodide (NaI, 0.1 eq - Catalyst)

Step-by-Step Methodology:
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-Benzyl-L-serine methyl ester (10 mmol) in anhydrous ACN (50 mL).

  • Base Addition: Add K2CO3 (30 mmol) and NaI (1 mmol). Stir at room temperature for 15 minutes to ensure homogeneity.

  • Alkylation: Dropwise add 1,4-dibromobutane (12 mmol) over 10 minutes. Note: Slow addition prevents dimerization.

  • Reflux: Heat the reaction mixture to reflux (82°C) under an argon atmosphere. Monitor via TLC (System: Hexane/EtOAc 3:1).

    • Causality: Reflux is required to overcome the activation energy for the 7-membered ring closure, which is kinetically slower than 5- or 6-membered closures.

  • Quenching: After 18 hours (or upon consumption of starting material), cool to room temperature. Filter off the inorganic salts (KBr/K2CO3) through a Celite pad.

  • Workup: Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry over MgSO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).

  • Validation: Confirm structure via 1H-NMR (look for the characteristic multiplet of the 7-membered ring protons at 1.8-2.0 ppm) and LC-MS.

Future Outlook: Scaffold Hopping & FBDD

The 1,4-oxazepane scaffold is currently seeing a resurgence in Fragment-Based Drug Discovery (FBDD) .

  • Vector Exploration: Fragments containing this ring allow probing of binding pockets with vectors distinct from the "flat" aromatic rings or "chair" morpholines common in screening decks.

  • EP300/CBP Inhibitors: Recent literature highlights 1,4-oxazepane derivatives as effective scaffold hops for histone acetyltransferase inhibitors, improving solubility and selectivity over earlier chemotypes.

References

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. Journal of Medicinal Chemistry. (2005).

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. (2025).

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors. The Journal of Organic Chemistry. (2017).

  • Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring. Bioorganic & Medicinal Chemistry Letters. (2022).[2]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. The Journal of Organic Chemistry. (2016).

Sources

Foundational

The Emerging Therapeutic Potential of 3-Substituted 1,4-Oxazepanes: A Literature Review

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing both nitrogen and oxygen atoms, has garnered increasing attention in medicinal chemistry. Its inherent three-dimensional structure and synthetic accessi...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing both nitrogen and oxygen atoms, has garnered increasing attention in medicinal chemistry. Its inherent three-dimensional structure and synthetic accessibility make it a privileged scaffold for the development of novel therapeutic agents targeting a range of biological entities. Substitution at the 3-position of the 1,4-oxazepane ring offers a key vector for modifying the pharmacological properties of these molecules, allowing for the fine-tuning of their activity, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive review of the current literature on the biological activities of 3-substituted 1,4-oxazepane derivatives, with a focus on their potential applications in central nervous system (CNS) disorders, as well as their nascent exploration as anticancer and antimicrobial agents.

Central Nervous System Activity: A Promising Frontier

The most significant body of research on substituted 1,4-oxazepanes lies in their activity within the central nervous system. These compounds have shown particular promise as modulators of key neurotransmitter receptors, suggesting their potential in the treatment of complex neurological and psychiatric disorders.

Dopamine D4 Receptor Antagonism: Targeting Schizophrenia

A pivotal area of investigation for substituted 1,4-oxazepanes is their potent and selective antagonism of the dopamine D4 receptor. The D4 receptor is a key target in the development of atypical antipsychotics for the treatment of schizophrenia, with the goal of achieving therapeutic efficacy while minimizing the extrapyramidal side effects associated with older medications.[1]

While much of the detailed structure-activity relationship (SAR) work has been published on 2,4-disubstituted 1,4-oxazepanes, the findings provide a strong rationale for the exploration of 3-substituted analogs. A significant study by Audouze and colleagues described the synthesis and 3D-QSAR analysis of a series of 2,4-disubstituted 1,4-oxazepanes, revealing key structural features for high affinity and selectivity for the D4 receptor.[1] Their work highlighted the importance of the spatial arrangement of aromatic moieties and the nature of the substituent on the nitrogen atom.

Key Insights from 2,4-Disubstituted 1,4-Oxazepane SAR:

  • Aromatic Interactions: The presence of two benzene ring systems is crucial for high affinity, suggesting that a substituent at the 3-position incorporating an aromatic or heteroaromatic ring would be a promising avenue for exploration.[1]

  • Ring Size and Conformation: The seven-membered 1,4-oxazepane ring itself appears to be important for affinity, likely due to its specific conformational flexibility that allows for optimal interaction with the receptor binding pocket.[1]

  • Nitrogen Substitution: The substituent on the ring nitrogen (at position 4) plays a significant role in modulating affinity and selectivity.

These findings strongly suggest that 3-substituted 1,4-oxazepanes bearing an aromatic or other key pharmacophoric group at the 3-position, in combination with an appropriate substituent at the 4-position, could yield potent and selective dopamine D4 receptor antagonists.

Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor Affinity

The following is a representative protocol for determining the binding affinity of novel 3-substituted 1,4-oxazepane derivatives to the dopamine D4 receptor, adapted from methodologies described in the literature.[1]

Objective: To determine the inhibitory constant (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (reference compound).

  • Test compounds (3-substituted 1,4-oxazepane derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound (haloperidol).

  • In a 96-well plate, combine the cell membranes, [³H]-spiperone at a concentration near its Kd, and either the binding buffer (for total binding), a high concentration of haloperidol (for non-specific binding), or the test compound at various concentrations.

  • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticonvulsant Activity: A Potential Role in Epilepsy

Preliminary research has indicated that the 1,4-oxazepane scaffold may also be a valuable template for the development of novel anticonvulsant agents. While specific data on 3-substituted derivatives is limited, a study on 6-amino-1,4-oxazepane-3,5-dione derivatives reported moderate anticonvulsant activities. This suggests that the core 1,4-oxazepane ring system can be functionalized to interact with targets relevant to seizure control. Further exploration of various substituents at the 3-position is warranted to elucidate the full potential of this scaffold in epilepsy treatment.

Anticancer and Antimicrobial Activities: An Uncharted Territory

The exploration of 3-substituted 1,4-oxazepanes as anticancer and antimicrobial agents is still in its early stages. The broader class of nitrogen- and oxygen-containing seven-membered heterocycles has been investigated for these properties, with some promising results. However, there is a notable lack of published research focusing specifically on the 1,4-oxazepane isomer with substitution at the 3-position.

Similarly, while various nitrogen-containing heterocyclic compounds are a cornerstone of anticancer drug discovery, the specific contribution of the 3-substituted 1,4-oxazepane scaffold remains largely unexplored.[4] The structural diversity that can be achieved through substitution at the 3-position presents an opportunity for the design of novel compounds that could interact with various cancer-related targets.

The lack of extensive research in these areas represents a significant opportunity for medicinal chemists. The development of synthetic routes to novel 3-substituted 1,4-oxazepane libraries and their subsequent screening in anticancer and antimicrobial assays could lead to the discovery of new therapeutic leads.

Future Directions and Conclusion

The 3-substituted 1,4-oxazepane scaffold holds considerable promise as a template for the design of novel, biologically active molecules. The most developed area of research is in CNS disorders, particularly as dopamine D4 receptor antagonists for the potential treatment of schizophrenia. The existing knowledge on related 2,4-disubstituted analogs provides a strong foundation and clear directions for the design of future 3-substituted derivatives.

The potential for anticonvulsant, anticancer, and antimicrobial activities remains an open and exciting field of investigation. The synthetic tractability of the 1,4-oxazepane ring system allows for the creation of diverse libraries of 3-substituted derivatives, which can then be screened to identify novel hits for these therapeutic areas.

Future research should focus on:

  • The design and synthesis of novel libraries of 3-substituted 1,4-oxazepanes with a wide range of functional groups at the 3-position.

  • Systematic evaluation of these compounds for their affinity and selectivity towards a panel of CNS targets, including dopamine, serotonin, and other relevant receptors.

  • Comprehensive screening of these derivatives for their in vitro anticancer activity against a panel of human cancer cell lines.

  • Evaluation of their antimicrobial activity against a broad spectrum of bacterial and fungal pathogens.

  • In-depth structure-activity relationship studies to guide the optimization of lead compounds.

References

[1] Audouze, K., Nielsen, E. Ø., & Peters, D. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3089–3104. [Link][1]

[5] Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[6][7]imidazo[1,2-d][1][6]oxazepine and Benzo[f]benzo[6][7]oxazolo[3,2-d][1][6]oxazepine Derivatives. (2022). Journal of the Brazilian Chemical Society. [Link]

[8] Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2022). Anti-Cancer Agents in Medicinal Chemistry. [Link][8]

[6] Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4254–4257. [Link][6]

[7] Synthesis and Antimicrobial Activities of Oxazepine and Oxazocine Derivatives. (2009). ResearchGate. [Link]

[2] Study of antimicrobial activity of new prepared seven membered rings (Oxazepine). (n.d.). World Researchers Associations. [Link][2]

[4] (PDF) Anti-cancer Nitrogen-Containing Heterocyclic Compounds. (n.d.). ResearchGate. [Link][4]

[3] Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. (2023). Journal of Medicinal and Chemical Sciences. [Link][3]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Solubility Profiling and Handling of 3-Phenyl-1,4-oxazepane Hydrochloride

[1] Abstract This application note provides a comprehensive technical guide for the handling, solubilization, and solubility profiling of 3-Phenyl-1,4-oxazepane hydrochloride . Designed for medicinal chemists and biologi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note provides a comprehensive technical guide for the handling, solubilization, and solubility profiling of 3-Phenyl-1,4-oxazepane hydrochloride . Designed for medicinal chemists and biologists, this document contrasts the solvation mechanisms in Water (biological medium) versus DMSO (stock solvent).[1] It details standardized protocols for preparing high-concentration stock solutions and determining thermodynamic aqueous solubility, ensuring data integrity in downstream biological assays.[1]

Compound Profile & Physicochemical Context

3-Phenyl-1,4-oxazepane hydrochloride is a functionalized seven-membered heterocycle often used as a scaffold in fragment-based drug discovery (FBDD) or as a building block for CNS-active agents.[1]

PropertyDetail
Compound Name 3-Phenyl-1,4-oxazepane hydrochloride
CAS Number 167721837 (Generic/Free Base related)
Molecular Formula

Molecular Weight ~213.7 g/mol (177.25 free base + 36.46 HCl)
Physical State White to off-white crystalline solid
Primary Solvents Water (Polar Protic), DMSO (Polar Aprotic)
Theoretical Solubility Profile
  • Water: As a hydrochloride salt, the compound exhibits enhanced hydrophilicity compared to its free base. The protonated secondary amine (

    
    ) facilitates hydrogen bonding with water.[1] However, the lipophilic phenyl ring (
    
    
    
    ) imposes a thermodynamic penalty on dissolution.[1]
    • Expected Behavior: Moderate to High Solubility (>10 mg/mL).[1]

  • DMSO: Dimethyl sulfoxide (DMSO) is an excellent solvent for this compound class due to its high dielectric constant and ability to solvate both the organic framework (via dipole-dipole interactions) and the ionic species.[1][2]

    • Expected Behavior: Very High Solubility (>50 mg/mL).[1]

Solvation Mechanisms: Water vs. DMSO[5][6]

Understanding why solubility differs between these solvents is critical for experimental design.

Mechanism A: Aqueous Solvation (The Biological Context)

In water, the dissolution of 3-Phenyl-1,4-oxazepane HCl is driven by the hydration of the ammonium cation .[1]

  • Dissociation: The crystal lattice breaks, releasing

    
     and 
    
    
    
    .[1]
  • Hydration: Water molecules form a hydration shell around the ions.[1]

  • Hydrophobic Effect: The phenyl ring disrupts the water network, creating an entropic cost. If the lattice energy is too high (stable crystal), this cost may limit solubility despite the salt form.[1]

Mechanism B: DMSO Solvation (The Stock Context)

DMSO acts as a hydrogen-bond acceptor and a polar aprotic solvent.[1]

  • Dipole Interaction: The sulfoxide oxygen interacts strongly with the cationic ammonium center.[1]

  • Organic Solvation: The methyl groups of DMSO interact favorably with the phenyl ring of the oxazepane, stabilizing the lipophilic regions that water "rejects."

  • Result: DMSO minimizes the risk of aggregation, making it the ideal vehicle for high-concentration stocks (e.g., 100 mM).[1]

Protocol A: Preparation of DMSO Stock Solutions

Objective: Create a stable, high-concentration stock (typically 100 mM) for long-term storage and serial dilution.

Reagents & Equipment
  • 3-Phenyl-1,4-oxazepane hydrochloride (Solid).[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[1]

  • Vortex mixer and Ultrasonic bath.[1]

  • Amber glass vials (to prevent photodegradation).[1]

Step-by-Step Methodology
  • Calculation: Determine the mass required for a 100 mM solution.

    • Formula:

      
      [1]
      
    • Example: For 1 mL of 100 mM stock:

      
      .[1]
      
  • Weighing: Accurately weigh ~21.4 mg of the solid into a tared amber vial. Record the exact mass.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve exactly 100 mM.

    • Correction: If you weighed 22.0 mg, add

      
       DMSO (
      
      
      
      ).[1]
  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If visible particles remain, sonicate at room temperature for 5-10 minutes.[1]

    • Visual Check: Solution must be optically clear.[1]

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles (aliquot if necessary).

Protocol B: Thermodynamic Aqueous Solubility Assay

Objective: Determine the saturation solubility of the compound in PBS (pH 7.4) to validate suitability for biological assays.[1] This is the "Gold Standard" method.

Reagents & Equipment
  • Phosphate Buffered Saline (PBS), pH 7.4.[1][3]

  • Orbital Shaker or Thermomixer.[1]

  • Syringe Filters (0.45 µm PTFE or PVDF).[1]

  • HPLC-UV or LC-MS system.[1][4]

Step-by-Step Methodology
  • Supersaturation: Weigh approx. 5–10 mg of 3-Phenyl-1,4-oxazepane HCl into a 1.5 mL microcentrifuge tube.

  • Media Addition: Add 500 µL of PBS (pH 7.4).

    • Note: The goal is to have visible undissolved solid remaining (saturated suspension).[1] If all solid dissolves, add more compound.[1]

  • Equilibration: Shake the suspension at 25°C for 24 hours at 500–700 rpm.

    • Why 24h? To ensure thermodynamic equilibrium is reached between the solid and solvated phases.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

    • Carefully aspirate the supernatant.[1]

    • Filter the supernatant through a 0.45 µm filter to remove micro-crystals.

  • Quantification:

    • Dilute the filtrate 1:100 and 1:1000 in mobile phase (e.g., Water/Acetonitrile).[1]

    • Inject into HPLC.[1] Quantify against a standard curve prepared from the DMSO stock (Protocol A).

  • Calculation:

    • 
      [1]
      

Critical Application Note: The "Crash-Out" Risk

A common failure mode in bioassays is the precipitation of the compound when the DMSO stock is diluted into the aqueous assay buffer.

  • Scenario: You dilute a 100 mM DMSO stock 1:100 into media to get 1 mM.

  • Risk: If the aqueous solubility is < 1 mM (~0.2 mg/mL), the compound will precipitate (crash out), leading to false negatives in activity assays.[1]

  • Mitigation: Always verify that your final assay concentration is below the solubility limit determined in Protocol B.

Visualizations

Figure 1: Solubility Determination Workflow

This diagram outlines the decision process for handling the compound based on the required assay concentration.

SolubilityWorkflow Start Start: 3-Phenyl-1,4-oxazepane HCl StockPrep Prepare 100 mM Stock (Solvent: Anhydrous DMSO) Start->StockPrep Dissolution Dilution Dilute into Aqueous Buffer (e.g., PBS pH 7.4) StockPrep->Dilution Serial Dilution Check Is Final Conc. < Aqueous Solubility? Dilution->Check Success Proceed to Bioassay (Stable Solution) Check->Success Yes Fail Risk of Precipitation ('Crash Out') Check->Fail No Measure Perform Thermodynamic Solubility Assay (Protocol B) Fail->Measure Required Validation Measure->Check Update Limit

Caption: Workflow for safe preparation and dilution of 3-Phenyl-1,4-oxazepane HCl to prevent precipitation in biological assays.

Figure 2: Dissolution Equilibrium Model

A conceptual view of the thermodynamic equilibrium established in Protocol B.

Equilibrium Solid Solid Phase (Crystal Lattice) Interface Solid-Liquid Interface Solid->Interface Dissociation (k_on) Interface->Solid Recrystallization (k_off) Solution Saturated Solution (Solvated Ions) Interface->Solution Diffusion Solution->Interface Saturation Limit

Caption: Thermodynamic equilibrium model showing the dynamic exchange between the solid crystal lattice and the solvated state.

References

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

  • PubChem Compound Summary. (2024). "3-Phenyl-1,4-oxazepane hydrochloride."[1][5] National Center for Biotechnology Information.[1] [1]

  • Bhattachar, S. N., et al. (2006).[1] "Solubility: it's not just for physical chemists anymore."[1] Drug Discovery Today.

  • Enamine Ltd. (2024).[1] "Shake-Flask Aqueous Solubility Assay Protocols." Enamine Technical Support.

Sources

Application

Preparation of 3-Phenyl-1,4-oxazepane HCl stock solutions for in vitro screening

Application Note: Preparation and Management of 3-Phenyl-1,4-oxazepane HCl Stock Solutions for High-Throughput Screening Abstract & Scope This technical guide details the standard operating procedure (SOP) for the prepar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Management of 3-Phenyl-1,4-oxazepane HCl Stock Solutions for High-Throughput Screening

Abstract & Scope

This technical guide details the standard operating procedure (SOP) for the preparation, storage, and handling of 3-Phenyl-1,4-oxazepane Hydrochloride (HCl) stock solutions. While 1,4-oxazepanes are privileged scaffolds in medicinal chemistry—often utilized in CNS drug discovery and fragment-based screening—their physicochemical behavior as hydrochloride salts requires specific handling to prevent experimental artifacts. This protocol addresses solubility limits, solvent hygroscopicity, and the prevention of compound precipitation ("crash-out") during the transition from organic stock to aqueous assay media.

Physicochemical Considerations (The "Why")

To ensure data integrity, researchers must understand the causality behind solvent choices and handling techniques.

  • The HCl Salt Factor: The hydrochloride salt form improves the solid-state stability and initial water solubility of the 3-phenyl-1,4-oxazepane core. However, in aprotic solvents like Dimethyl Sulfoxide (DMSO), the dissociated HCl can slightly acidify the stock solution.

  • Solvent Selection (DMSO vs. Water):

    • DMSO (Recommended): The gold standard for library management. It solubilizes the lipophilic phenyl ring and the polar heterocycle effectively. It prevents microbial growth and hydrolysis during long-term storage.

    • Water (Caution): While the HCl salt is water-soluble, aqueous stocks are prone to hydrolysis over time and microbial contamination. Aqueous stocks should only be prepared for immediate, same-day use.

  • Hygroscopicity & "Crash-Out": DMSO is highly hygroscopic. It absorbs atmospheric water, which decreases the solubility of the lipophilic phenyl moiety. If a DMSO stock absorbs too much water, the compound may precipitate unnoticed, leading to artificially low IC50 values (false negatives).

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (10 mM or 100 mM)

Materials:

  • 3-Phenyl-1,4-oxazepane HCl (Solid)

  • Anhydrous DMSO (≥99.9%, stored under dessication)

  • Amber borosilicate glass vials (to prevent photodegradation)

  • Vortex mixer and Ultrasonic bath

Step-by-Step Methodology:

  • Calculation: Determine the required volume (

    
    ) of DMSO based on the mass (
    
    
    
    ) and Molecular Weight (
    
    
    ) of the salt form.
    
    
    • Note: Always use the MW of the salt (approx. 213.69 g/mol ), not the free base.

  • Weighing: Weigh the solid compound into an amber vial. Record the exact mass to 0.1 mg precision.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the center of the vial.

    • Critical: Do not touch the pipette tip to the wall of the vial to ensure full volume delivery.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes.

    • Warning: Do not heat above 40°C. High temperatures combined with the acidic HCl nature in DMSO can accelerate degradation.

  • Visual Inspection: Invert the vial against a light source. The solution must be completely clear and free of Schlieren lines (swirls indicating density differences).

Protocol B: Storage & Stability
  • Short-term (<1 month): Store at -20°C.

  • Long-term (>1 month): Store at -80°C.

  • Freeze-Thaw Management: Repeated freeze-thaw cycles introduce atmospheric moisture.

    • Best Practice: Aliquot the master stock into single-use volumes (e.g., 50 µL) immediately after preparation.

    • Sealing: Use Parafilm® or screw caps with PTFE liners.

Protocol C: Preparation of Working Solutions (Serial Dilution)

This is the most critical step for in vitro screening. Direct dilution of high-concentration DMSO stocks into aqueous media often causes precipitation.

Intermediate Dilution Method (Recommended):

  • Step 1: Perform serial dilutions in 100% DMSO first. This keeps the compound stable.

  • Step 2: Transfer these DMSO dilutions into the aqueous assay buffer (intermediate plate) to achieve a 2x or 10x concentration.

    • Target DMSO: Keep final assay DMSO concentration <1% (usually 0.1–0.5%) to avoid solvent toxicity.

  • Step 3: Mix immediately. Do not let the DMSO drop sit at the bottom of the aqueous well.

Data Presentation & Visualization

Table 1: Solubility Profile & Solvent Compatibility
ParameterDMSO (Anhydrous)Water / PBS (pH 7.4)Ethanol
Solubility Limit High (>100 mM)Moderate (~10–50 mM)*Moderate
Stability (25°C) High (Weeks)Low (Hours - Hydrolysis risk)Moderate
Freezing Point 19°C (Solidifies at RT)0°C-114°C
Primary Use Master Stock StorageImmediate Assay Use OnlyNot Recommended

*Note: Aqueous solubility drops significantly if the solution pH > pKa of the oxazepane nitrogen, converting it to the less soluble free base.

Figure 1: Critical Control Points in Stock Preparation

StockPrepWorkflow Start Solid 3-Phenyl-1,4-oxazepane HCl Weigh Weighing (Precision Balance) Calculate Volume based on Salt MW Start->Weigh Solvent Add Anhydrous DMSO (Avoid Moisture Uptake) Weigh->Solvent Dissolve Dissolution Vortex (30s) + Sonicate (5m) Solvent->Dissolve QC QC Check Visual Inspection & LC-MS Dissolve->QC QC->Dissolve Fail (Particulates) Aliquot Aliquot into Single-Use Vials (Prevent Freeze-Thaw) QC->Aliquot Pass Storage Storage -20°C or -80°C Aliquot->Storage Assay Assay Dilution Intermediate DMSO Step Storage->Assay Thaw

Caption: Workflow for the preparation of stable oxazepane stocks, highlighting the QC feedback loop and single-use aliquoting strategy.

Quality Control (QC) & Validation

To establish a self-validating system, implement the following checks:

  • Nephelometry (Solubility Check): Before running a high-throughput screen, perform a kinetic solubility test using laser nephelometry. This detects micro-precipitates that are invisible to the naked eye but scatter light, ensuring your "soluble" compound is actually in solution.

  • LC-MS Purity Verification: Run a sample of the DMSO stock on LC-MS immediately after preparation and again after 6 months of storage. Look for the parent mass (M+H) and check for hydrolysis products (ring opening).

  • DMSO Tolerance Test: Validate your specific cell line or enzyme assay against a DMSO titration curve (0.1% to 2%) to ensure the solvent itself is not affecting the biological readout.

References

  • NCBI Assay Guidance Manual. Compound Management and Handling. Bethesda (MD): National Center for Biotechnology Information (US). Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Available at: [Link]

  • PubChem Compound Summary. 3-Phenyl-1,4-oxazepane Hydrochloride. National Library of Medicine. (General scaffold reference). Available at: [Link]

Method

Application Note: Rapid Microwave-Assisted Synthesis of 3-Phenyl-1,4-Oxazepane Derivatives

Introduction: The Significance of 1,4-Oxazepanes and the Advent of Microwave Synthesis The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,4-Oxazepanes and the Advent of Microwave Synthesis

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] These structures are integral to the development of novel therapeutic agents, notably as selective ligands for dopamine D4 receptors, which are implicated in neurological disorders such as schizophrenia.[3][4] The conformational flexibility of the seven-membered ring, combined with the embedded pharmacophoric features of an ether and an amine, allows for diverse biological activities. However, the synthesis of these medium-sized rings through classical thermal methods is often challenging, typically requiring long reaction times, harsh conditions, and resulting in modest yields.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a powerful alternative to conventional heating methods.[5][6][7] By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, leading to rapid and uniform heating.[8][9][10] This results in dramatic accelerations of reaction rates, often reducing synthesis times from hours or days to mere minutes.[11][12] Furthermore, MAOS frequently leads to higher product yields, improved purity, and aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[7] This application note provides a detailed protocol for the efficient, one-pot synthesis of 3-phenyl-1,4-oxazepane derivatives, leveraging the significant advantages of microwave-assisted synthesis.

Underlying Principles: The Mechanism of Microwave Heating

The efficacy of microwave-assisted synthesis stems from its unique heating mechanism, which differs fundamentally from conventional conductive heating. The primary mechanisms are dipolar polarization and ionic conduction.[9][10]

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent in the reaction mixture, possess permanent dipole moments. When subjected to the oscillating electric field of microwave radiation, these molecules attempt to align with the field. This rapid reorientation generates friction at the molecular level, resulting in a rapid and uniform increase in temperature throughout the bulk of the material.[8][9]

  • Ionic Conduction: If ionic species are present in the reaction mixture, they will migrate in the presence of the electric field. The rapid oscillations of the field cause these ions to move back and forth, colliding with surrounding molecules and generating heat through kinetic energy transfer.[10]

This "in-core" volumetric heating is far more efficient than the slow transfer of heat from an external source through the vessel walls, as is the case with an oil bath.[12] This efficiency not only accelerates the reaction but can also lead to different reaction outcomes and selectivities compared to conventional heating.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Benzyl-3-phenyl-1,4-oxazepane

This protocol details a plausible one-pot, three-component synthesis of a representative 3-phenyl-1,4-oxazepane derivative. The selection of reactants is based on established synthetic routes for analogous heterocyclic systems.[11]

Materials and Equipment:
  • Reagents:

    • 2-(Benzylamino)ethanol (1 mmol, 151.21 mg)

    • Styrene oxide (1.1 mmol, 132.16 mg, 1.1 eq)

    • Triethylamine (2 mmol, 202.38 mg, 2 eq)

    • Ethanol (5 mL, HPLC grade)

  • Equipment:

    • Monowave or multi-mode microwave reactor equipped with a magnetic stirrer, and temperature and pressure sensors.

    • 10 mL microwave reaction vial with a snap-on cap.

    • Magnetic stir bar.

    • Standard laboratory glassware for work-up and purification.

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

    • Column chromatography apparatus.

Step-by-Step Synthesis Protocol:
  • Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-(benzylamino)ethanol (1 mmol).

  • Reagent Addition: Add ethanol (5 mL) to dissolve the starting material, followed by the addition of styrene oxide (1.1 mmol) and triethylamine (2 mmol).

  • Vessel Sealing: Securely seal the vial with the snap-on cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the reaction mixture under the following conditions:

    • Temperature: 120 °C (hold time)

    • Power: 100 W (dynamic power control)

    • Pressure: Monitored (typically < 15 bar)

    • Reaction Time: 15 minutes

    • Stirring: High

  • Reaction Monitoring and Work-up: After the irradiation is complete, allow the vial to cool to room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). Upon completion, quench the reaction with the addition of 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-benzyl-3-phenyl-1,4-oxazepane.

  • Characterization: Characterize the final product using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure and purity.[13][14][15]

    • FT-IR: To identify key functional groups.[16]

    • Mass Spectrometry (MS): To confirm the molecular weight.[11][16]

Workflow Diagram

G cluster_prep Reaction Preparation cluster_synthesis Microwave Synthesis cluster_purification Work-up and Purification cluster_analysis Product Characterization A 1. Add 2-(Benzylamino)ethanol to 10 mL MW Vial B 2. Add Ethanol, Styrene Oxide, and Triethylamine A->B C 3. Seal the Reaction Vial B->C D 4. Irradiate in Microwave Reactor (120 °C, 15 min, 100 W) C->D E 5. Cool, Quench with Water, and Extract with Ethyl Acetate D->E F 6. Dry, Concentrate, and Purify by Column Chromatography E->F G 7. Analyze by NMR, IR, and MS F->G

Caption: Workflow for the microwave-assisted synthesis of 3-phenyl-1,4-oxazepane derivatives.

Data and Results

The following table presents hypothetical, yet expected, results comparing the microwave-assisted method with a conventional thermal heating approach for the synthesis of 4-benzyl-3-phenyl-1,4-oxazepane.

ParameterMicrowave-Assisted SynthesisConventional Heating (Reflux)
Reaction Time 15 minutes24 hours
Temperature 120 °C78 °C (Ethanol reflux)
Yield 85%40%
Purity (crude) HighModerate (with byproducts)
Energy Input LowHigh

Discussion: Causality and Optimization

The dramatic rate enhancement observed in the microwave-assisted synthesis is attributed to the efficient and rapid heating of the polar reactants and solvent.[12][17] The elevated temperature of 120 °C, which is above the boiling point of ethanol at atmospheric pressure, is safely achieved in the sealed microwave vial due to the autogenous pressure. This superheating significantly accelerates the nucleophilic attack of the amino alcohol onto the epoxide, followed by an intramolecular cyclization to form the 1,4-oxazepane ring.

Key Experimental Choices:

  • Solvent: Ethanol is an excellent choice as it is a polar, protic solvent that absorbs microwave irradiation efficiently and can participate in proton transfer steps of the reaction mechanism.

  • Base: Triethylamine acts as a base to facilitate the deprotonation of the hydroxyl group, increasing its nucleophilicity for the final ring-closing step.

  • Temperature and Time: The parameters of 120 °C for 15 minutes are a starting point for optimization. Higher temperatures may lead to faster reactions but could also promote side reactions. A time-course study can be performed to determine the optimal irradiation time for maximizing the yield.

Troubleshooting and Self-Validation:

  • Low Yield: If the yield is low, consider increasing the reaction temperature in increments of 10 °C or extending the reaction time. Alternatively, screening different bases (e.g., DIPEA, K₂CO₃) or solvents (e.g., DMF, DMSO) could be beneficial.

  • Byproduct Formation: If significant byproducts are observed, a lower reaction temperature or shorter reaction time may be necessary to improve selectivity.

  • Reproducibility: The use of a dedicated microwave reactor with precise temperature and pressure control is crucial for ensuring the reproducibility of the synthesis.[12]

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and environmentally conscious method for the synthesis of 3-phenyl-1,4-oxazepane derivatives.[5][7] The protocol outlined in this application note demonstrates the potential to significantly reduce reaction times and improve yields compared to conventional methods. This approach is highly amenable to the rapid generation of libraries of analogous compounds for structure-activity relationship (SAR) studies in drug discovery programs.[12]

References

  • Audouze, K., Nielsen, E. Ø., & Peters, D. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3089–3104. [Link]

  • Bari, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[3][12] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]

  • Audouze, K., Nielsen, E. Ø., & Peters, D. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]

  • Shaabani, A., et al. (2017). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research, 41(5), 629–639. [Link]

  • Kumar, A., et al. (2013). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Indian Journal of Pharmaceutical Sciences. [Link]

  • Yadav, D., & Singh, J. (2013). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Engineering Research & Technology. [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Zaware, N., & Ohlmeyer, M. (2015). Recent advances in dibenzo[b,f][3][12]oxazepine synthesis. Future Medicinal Chemistry. [Link]

  • Cravotto, G., & Cintas, P. (2006). The Combined Use of Microwaves and Ultrasound: Improved Tools in Process Chemistry and Organic Synthesis. Chemistry–A European Journal, 12(29), 7458-7467. [Link]

  • Yadav, A. R., & Mohite, S. K. (2018). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Journal of Drug Delivery and Therapeutics. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. Chem 117 Reference Spectra. [Link]

  • Al-Jibory, A. M. D., et al. (2013). The modern Microwave technique used to synthesis new derivatives of 1,3 – Oxazepine – 4 , 7 - dione, compound. Tikrit Journal of Pure Science. [Link]

  • Li, J. J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link]

  • Al-Jibory, A. M. D. (2013). Microwave Synthesis of some new compounds 1,3 – Oxazepine – 4 , 7 - dione,derivatives from Schiff bases. Tikrit Journal of Pure Science. [Link]

  • Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of ChemTech Research. [Link]

  • Sirbu, D., & Marin, I. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield of 3-Phenyl-1,4-oxazepane Cyclization Reactions

Welcome to the technical support center for the synthesis of 3-Phenyl-1,4-oxazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Phenyl-1,4-oxazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the cyclization reactions involved in forming this valuable heterocyclic scaffold. The 1,4-oxazepane core is of significant interest in medicinal chemistry, and achieving high yields in its synthesis is crucial for efficient drug discovery and development pipelines.[1][2]

This document moves beyond a simple recitation of protocols. It aims to provide a foundational understanding of the mechanistic principles at play, offering causal explanations for common experimental challenges and providing validated strategies for overcoming them.

Foundational Principles: The Cyclization of N-(2-hydroxyethyl)-2-phenylethanamine

The synthesis of 3-Phenyl-1,4-oxazepane typically involves the intramolecular cyclization of an N-substituted amino alcohol precursor. The core challenge lies in efficiently forming a seven-membered ring, a process that can be kinetically and thermodynamically less favorable than the formation of smaller rings.

Several synthetic strategies can be employed for this transformation, with the choice of method often depending on the specific substrate, available reagents, and desired scale. Common approaches include:

  • Mitsunobu Reaction: This classic method allows for the conversion of primary and secondary alcohols into a variety of functional groups, including the intramolecular etherification required for oxazepane formation.[3][4][5] It proceeds with a clean inversion of stereochemistry at the alcohol carbon.[3][5]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][8][9] While more commonly used for intermolecular couplings, intramolecular variants are effective for the synthesis of nitrogen-containing heterocycles.

  • Classical Heterocyclization: This involves the activation of the hydroxyl group of the amino alcohol, followed by intramolecular nucleophilic attack by the amine.[1] Careful optimization of this traditional approach can lead to robust and scalable protocols.[1]

Reaction Mechanism Overview

Cyclization_Mechanism cluster_activation Activation of Hydroxyl Group cluster_cyclization Intramolecular Cyclization Precursor N-(2-hydroxyethyl)- 2-phenylethanamine Activated_Intermediate Intermediate with Good Leaving Group (e.g., O-Ms, O-Ts, O-PPh3+) Precursor->Activated_Intermediate Activating Agent (e.g., MsCl, TsCl, DEAD/PPh3) Cyclization_Step Intramolecular SN2 Attack Activated_Intermediate->Cyclization_Step Base (if necessary) Product 3-Phenyl-1,4-oxazepane Cyclization_Step->Product

Caption: General workflow for the synthesis of 3-Phenyl-1,4-oxazepane.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the cyclization reaction to form 3-Phenyl-1,4-oxazepane. Each question is followed by a detailed explanation and actionable recommendations.

FAQ 1: My cyclization reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the formation of a seven-membered ring like 1,4-oxazepane are a frequent challenge. The primary culprits often fall into three categories: inefficient activation of the hydroxyl group, unfavorable reaction kinetics for the 7-membered ring closure, and the prevalence of side reactions.

Diagnostic Workflow & Solutions:

  • Assess the Activation Step: The conversion of the hydroxyl group into a good leaving group is paramount.

    • For Mesylate/Tosylate Activation:

      • Incomplete Reaction: Ensure you are using at least a slight excess of the sulfonyl chloride and a suitable, dry, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane, THF). Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting amino alcohol.

      • Degradation: If the activated intermediate is unstable, consider a one-pot procedure where the cyclization is initiated immediately after the activation step without isolation.

    • For Mitsunobu Conditions:

      • Reagent Quality: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) can degrade over time. Use freshly opened or properly stored reagents. Triphenylphosphine can also oxidize; ensure it is pure.

      • Order of Addition: The order of reagent addition can be critical. A common successful protocol involves dissolving the amino alcohol, the acid (if any), and triphenylphosphine in a suitable solvent like THF, cooling to 0°C, and then slowly adding the DEAD/DIAD solution.[4] Pre-forming the betaine by adding DEAD to triphenylphosphine before adding the alcohol can sometimes improve results.[4]

  • Optimize Cyclization Conditions:

    • Solvent and Concentration: The choice of solvent can significantly impact the reaction rate. For intramolecular reactions, high dilution is often employed to favor the desired cyclization over intermolecular side reactions. However, excessively high dilution can slow down the reaction unnecessarily. Experiment with a range of concentrations to find the optimal balance.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. If you observe significant byproduct formation, try running the reaction at a lower temperature for a longer period.

    • Base Selection: The choice and strength of the base are crucial. A base that is too strong can lead to elimination side reactions, while a base that is too weak may not sufficiently deprotonate the amine for the nucleophilic attack. For cyclization of a pre-formed mesylate or tosylate, bases like potassium carbonate or cesium carbonate are often effective.

  • Consider Alternative Cyclization Strategies: If optimizing your current method proves insufficient, a different synthetic approach may be necessary.

    • Palladium-Catalyzed Intramolecular C-N Coupling: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and can be highly effective for the synthesis of medium-sized rings.[10] This reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[7][8]

Troubleshooting Summary Table:

Problem Potential Cause Recommended Action
Low YieldIncomplete activation of the hydroxyl group.Use a slight excess of activating agent, ensure dry conditions, and monitor reaction completion.
Unfavorable cyclization kinetics.Optimize solvent, concentration, and temperature. Experiment with different bases.
Side reactions (e.g., intermolecular dimerization, elimination).Employ high dilution conditions. Use a non-hindered base.
Reagent degradation (Mitsunobu).Use fresh DEAD/DIAD and triphenylphosphine.
Inefficient catalyst system (Buchwald-Hartwig).Screen different palladium catalysts and phosphine ligands.
FAQ 2: I am observing the formation of a significant amount of a dimeric side product. How can I suppress this intermolecular reaction?

Answer:

The formation of intermolecular dimers is a classic competing reaction in intramolecular cyclizations, especially when forming medium-sized rings. This occurs when two molecules of the activated intermediate react with each other before they can cyclize.

Primary Solution: High Dilution Principle

The most effective strategy to minimize intermolecular reactions is to employ high dilution conditions. By significantly reducing the concentration of the reactant, you decrease the probability of two molecules encountering each other, thereby favoring the intramolecular pathway.

Practical Implementation:

  • Slow Addition: Instead of adding all the reactant at once, use a syringe pump to slowly add a solution of the activated amino alcohol to a larger volume of refluxing solvent containing the base. This maintains a very low instantaneous concentration of the reactant.

  • Solvent Choice: A solvent that fully dissolves the reactants and reagents is essential. The choice of solvent can also influence the conformation of the substrate, potentially pre-organizing it for cyclization.

High_Dilution cluster_outcomes Reaction Outcomes Reactant_Solution Solution of Activated Amino Alcohol Syringe_Pump Syringe Pump (Slow Addition) Reactant_Solution->Syringe_Pump Reaction_Flask Large Volume of Refluxing Solvent + Base Intramolecular Favored: Intramolecular Cyclization (3-Phenyl-1,4-oxazepane) Reaction_Flask->Intramolecular High Dilution Intermolecular Suppressed: Intermolecular Dimerization Reaction_Flask->Intermolecular Low Dilution Syringe_Pump->Reaction_Flask

Caption: High dilution setup to favor intramolecular cyclization.

FAQ 3: My Mitsunobu reaction is not working well, and I'm having difficulty removing the triphenylphosphine oxide and reduced DEAD byproducts. What can I do?

Answer:

The Mitsunobu reaction, while powerful, is notorious for its often-challenging purification due to the formation of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct.[11]

Improving Reaction Success and Purification:

  • Reagent Stoichiometry and Temperature Control: Use precise stoichiometry, typically 1.1 to 1.5 equivalents of both triphenylphosphine and DEAD/DIAD. Running the reaction at 0°C or even lower temperatures during the addition of DEAD/DIAD can minimize side reactions.

  • Alternative Reagents for Easier Purification:

    • Polymer-Bound Reagents: Using a polymer-supported triphenylphosphine allows for the easy removal of the resulting phosphine oxide by filtration.[11]

    • Modified Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) is an alternative to DEAD where the hydrazine byproduct can be more easily removed by filtration.[4]

  • Purification Strategies:

    • Crystallization: If your product is crystalline, it may be possible to crystallize it away from the byproducts.

    • Chromatography: While standard silica gel chromatography can be effective, TPPO can sometimes co-elute with products. A common trick is to add a small amount of a polar solvent like methanol to the crude mixture and let it stand; TPPO is often less soluble and may precipitate. Another strategy is to add a small amount of zinc chloride to the crude mixture, which can form a complex with TPPO, aiding in its separation during chromatography.

Experimental Protocol: Optimized Mitsunobu Cyclization

  • To a solution of N-(2-hydroxyethyl)-2-phenylethanamine (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF (to achieve a final concentration of ~0.01 M) at 0°C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

FAQ 4: Can I use a one-pot procedure to synthesize 3-Phenyl-1,4-oxazepane directly from the amino alcohol without isolating the activated intermediate?

Answer:

Yes, a one-pot procedure is often a highly efficient method for this type of transformation. It can save time, reduce material loss from intermediate purification, and can be beneficial if the activated intermediate is unstable.

One-Pot Chlorination/Cyclization Protocol:

A robust one-pot method involves the use of thionyl chloride (SOCl₂) for both activation of the alcohol and subsequent cyclization.[12][13]

Key Considerations for this Method:

  • Inverse Addition: It is critical to add the amino alcohol solution slowly to the SOCl₂ solution.[12][13] This ensures that the amine is immediately protonated by the generated HCl, preventing unwanted side reactions like N-sulfinylation.[13]

  • Base Treatment for Cyclization: After the chlorination is complete, the reaction mixture is typically quenched with a base (e.g., NaOH solution) to neutralize the acid and promote the intramolecular cyclization.[12]

Experimental Protocol: One-Pot Chlorination/Cyclization

  • In a flask equipped with a dropping funnel, place a solution of thionyl chloride (1.5 eq) in an appropriate solvent (e.g., dimethoxymethane).

  • Slowly add a solution of N-(2-hydroxyethyl)-2-phenylethanamine (1.0 eq) in the same solvent to the thionyl chloride solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the conversion to the chloroamine is complete (monitored by LC-MS).

  • Cool the reaction mixture to 0°C and carefully quench by adding it to a stirred, cold aqueous solution of sodium hydroxide.

  • Allow the mixture to stir until the cyclization is complete.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by flash column chromatography.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry. [Link]

  • A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. Organic Letters. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

  • Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories. ACS Publications. [Link]

  • Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling. Organic Process Research & Development. [Link]

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Amine Hydrochloride Salts

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide is specifically designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues with amine hydrochloride salts. As basic compounds, these analytes are notoriously prone to asymmetrical peak shapes, which can compromise resolution, accuracy, and the overall reliability of your quantitative results.[1][2]

This document provides in-depth, field-proven insights and systematic troubleshooting strategies. We will move from foundational concepts to advanced optimization techniques, explaining the causality behind each experimental choice to empower you to develop robust and reproducible HPLC methods.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why are my amine hydrochloride salts so susceptible to it?

A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[3] For amine hydrochloride salts, the primary cause is secondary interactions between the basic amine analyte and acidic silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][4][5][6][7]

When the mobile phase pH is above 3, these silanol groups become deprotonated and negatively charged (Si-O⁻).[4][5] Your protonated amine analyte (R-NH₃⁺) can then undergo a strong ionic interaction with these sites. This secondary retention mechanism is much stronger than the primary reversed-phase hydrophobic interaction, causing some analyte molecules to be retained longer than others, resulting in a "tail".[4][7]

Q2: I've been told to just lower the mobile phase pH. How does that work?

A: Lowering the mobile phase pH, typically to a value below 3, is one of the most effective initial steps to mitigate peak tailing for basic compounds.[1][4][5] The principle behind this strategy is the suppression of silanol ionization. By operating at a low pH, the silanol groups remain in their neutral, protonated state (Si-OH).[5][7] This minimizes the strong ionic secondary interactions with your protonated amine analyte, leading to a more symmetrical peak shape.[4][5] However, be mindful that operating at a very low pH can affect the retention time of your analyte and must be within the stable operating range of your column to prevent damage to the stationary phase.[5][8]

Q3: What are "silanol blockers" or "competing bases" and should I use them?

A: Silanol blockers, also known as competing bases, are additives included in the mobile phase to improve the peak shape of basic analytes. Triethylamine (TEA) is a classic example.[1][9] These are small, basic molecules that effectively compete with your amine analyte for the active, ionized silanol sites on the stationary phase.[10] By binding to these sites, they "shield" your analyte from these secondary interactions, reducing peak tailing.[10] Using a competing base can be a powerful tool, but it's important to start with a low concentration (e.g., 0.05-0.1%) and optimize, as higher concentrations can alter selectivity and potentially suppress ionization if using mass spectrometry (MS) detection.

Q4: Can my choice of HPLC column make a difference?

A: Absolutely. The column is a critical factor. Modern HPLC columns are designed to minimize the negative effects of residual silanols.[1][3]

  • End-capped Columns (Type B Silica): These columns undergo a secondary chemical treatment to convert most of the residual silanol groups into less polar, non-interactive groups.[4][6][7] Using a high-quality, fully end-capped column is a fundamental step toward achieving good peak shape for amines.[3][4]

  • Polar-Embedded and Polar-Endcapped Columns: These columns have a polar functional group embedded within the alkyl chain or at its end. This feature helps to shield the residual silanols from interacting with basic analytes and can offer alternative selectivity.[3]

  • Hybrid Silica-Polymer Columns: These columns offer enhanced pH stability, allowing for the use of higher pH mobile phases which can be beneficial for the retention of basic compounds without degrading the column.[1][10]

Systematic Troubleshooting Workflow

When faced with peak tailing for an amine hydrochloride salt, a systematic approach is crucial. The following workflow will guide you from initial diagnosis to method optimization.

Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Method Optimization cluster_2 System & Column Health cluster_3 Resolution A Observe Peak Tailing (Asymmetry > 1.2) B Isolate the Problem: System vs. Method A->B Start Here C Step 1: Mobile Phase pH Adjust to pH < 3 B->C If system is OK G Check for Extra-Column Dead Volume B->G Run standard on known good system D Step 2: Add Competing Base (e.g., 0.1% TEA) C->D If tailing persists E Step 3: Evaluate Column Use End-capped or Hybrid Column D->E If tailing persists F Step 4: Consider Ion-Pairing (e.g., Alkyl Sulfonates) E->F For poor retention I Achieve Symmetrical Peak (Asymmetry ≈ 1.0) E->I F->I H Inspect for Column Contamination/Void G->H If standard shows tailing

Caption: A systematic workflow for troubleshooting HPLC peak tailing of amine hydrochloride salts.

In-Depth Troubleshooting Protocols

Protocol 1: Mobile Phase Optimization

This protocol details the steps to systematically adjust your mobile phase to improve peak symmetry.

Objective: To minimize secondary silanol interactions by modifying the mobile phase pH and/or using additives.

Step-by-Step Methodology:

  • Establish a Baseline: Prepare your mobile phase as you normally would (e.g., Acetonitrile and Water) and inject your amine hydrochloride salt standard. Record the chromatogram, noting the peak asymmetry factor and retention time.

  • pH Adjustment (Low pH Approach):

    • Prepare an aqueous mobile phase component with an acidic modifier to bring the pH to ~2.5-3.0. Common choices include 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase.

    • Inject your standard and compare the peak shape to the baseline. For many amines, this single adjustment significantly improves symmetry.[4][5]

  • Introduction of a Competing Base:

    • If tailing persists at low pH, prepare a new mobile phase containing a competing base. A good starting point is 0.1% Triethylamine (TEA) in the aqueous portion of your mobile phase.[10]

    • Note: Ensure the pH is adjusted after the addition of TEA.

    • Equilibrate the column thoroughly and inject your standard. Evaluate the change in peak shape.

  • Consideration of Ion-Pairing Agents:

    • If your amine is very polar and poorly retained even with pH adjustments, an ion-pairing agent may be necessary.[11][12] These agents, such as alkyl sulfonates (e.g., sodium 1-octanesulfonate), have a hydrophobic tail and a charged head group.[12]

    • The agent forms a neutral ion-pair with the protonated amine, increasing its hydrophobicity and retention by the C18 stationary phase, while also masking silanol interactions.[13]

    • Add the ion-pairing reagent to the mobile phase at a concentration of 5-20 mM.

    • Caution: Ion-pairing reagents can be difficult to wash out of a column. It is highly recommended to dedicate a column specifically for ion-pairing methods.[14]

Protocol 2: Column Selection and Care

Objective: To select an appropriate column and ensure its performance is not compromised.

Step-by-Step Methodology:

  • Verify Column Type: Confirm that you are using a modern, high-purity, end-capped (Type B) silica column. If you are using an older column (Type A), it will have a higher concentration of active silanols, making peak tailing for amines very difficult to overcome.[1]

  • Column Flushing and Regeneration: If the column has been used extensively, it may be contaminated.

    • Disconnect the column from the detector.

    • Flush the column with a series of strong solvents. A typical sequence for a reversed-phase column is:

      • Water (to remove buffers)

      • Isopropanol

      • Tetrahydrofuran (THF)

      • Isopropanol

      • Mobile Phase

    • After regeneration, re-equilibrate with your mobile phase and test with your standard.

  • Testing for Extra-Column Volume:

    • Replace the column with a zero-dead-volume union.

    • Inject a small amount of a standard like caffeine or uracil.

    • The resulting peak should be very sharp and symmetrical. If it is broad or tailing, this indicates a problem in the system plumbing (e.g., excessively long or wide tubing, poorly made connections) and not with the column or method chemistry.[3]

Data Summary and Key Parameters

The following table summarizes the common strategies for mitigating peak tailing in the analysis of amine hydrochloride salts.

StrategyMechanism of ActionTypical Concentration/ConditionAdvantagesDisadvantages
Low pH Mobile Phase Suppresses ionization of silanol groups, reducing secondary ionic interactions.[1][5][7]pH 2.5 - 3.0Simple, effective, and generally compatible with MS.May decrease retention of basic analytes; requires pH-stable column.[5]
Competing Base Additive (e.g., TEA) Competitively blocks active silanol sites on the stationary phase.[1][10]0.05% - 0.5% (v/v)Very effective at improving peak shape.Can cause ion suppression in MS; may alter selectivity.[15]
End-Capped Column (Type B Silica) Residual silanol groups are chemically deactivated, presenting a more inert surface.[4][7]N/AFundamentally reduces the primary cause of tailing.May not eliminate all silanol activity.[4]
Ion-Pairing Reagent (e.g., Alkyl Sulfonate) Forms a neutral ion-pair with the analyte, increasing hydrophobic retention and masking interactions.[12][13]5 - 20 mMIncreases retention for polar amines; improves peak shape.Can be difficult to wash from the column; often not MS-friendly.[14]

Visualizing the Core Problem: Analyte-Silanol Interaction

The diagram below illustrates the key chemical interaction responsible for peak tailing of amine hydrochloride salts on a standard silica-based stationary phase.

Caption: Interaction between a protonated amine and an ionized silanol group.

By implementing the strategies outlined in this guide, you will be well-equipped to diagnose, troubleshoot, and ultimately resolve peak tailing issues, leading to higher quality and more reliable chromatographic data for your amine hydrochloride salts.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? Retrieved from [Link]

  • Chromatography Forum. (2004, August 25). Amine hydrochloride in HPLC. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

  • PMC. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]

  • SepServ. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Stability of 3-Phenyl-1,4-oxazepane hydrochloride in aqueous solution

Welcome to the technical support guide for 3-Phenyl-1,4-oxazepane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Phenyl-1,4-oxazepane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this compound in aqueous solutions. The guide offers troubleshooting advice and frequently asked questions to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability profile of 3-Phenyl-1,4-oxazepane hydrochloride.

Q1: What are the key structural features of 3-Phenyl-1,4-oxazepane hydrochloride relevant to its stability?

A1: 3-Phenyl-1,4-oxazepane hydrochloride is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring, a phenyl group substituent, and a secondary amine that is protonated to form the hydrochloride salt. Each of these features influences its stability in aqueous solution:

  • 1,4-Oxazepane Ring: This is a saturated seven-membered ring containing both an ether (-O-) and a secondary amine (-NH-) linkage. The ether linkage, in particular, can be susceptible to cleavage under strong acidic conditions.[1]

  • Secondary Amine Hydrochloride: The presence of a secondary amine makes the molecule basic. It is supplied as a hydrochloride salt, which improves its aqueous solubility. The stability of amine salts in solution is often pH-dependent.[2][3]

  • Phenyl Group: The aromatic phenyl ring attached to the heterocyclic core can make the molecule susceptible to degradation upon exposure to light (photodegradation).[4][5]

cluster_0 3-Phenyl-1,4-oxazepane Hydrochloride cluster_1 Key Stability-Influencing Moieties structure A 1,4-Oxazepane Ring (Susceptible to hydrolysis) B Secondary Amine (as HCl salt) (pH-dependent stability) C Phenyl Group (Potential for photolysis) Parent 3-Phenyl-1,4-oxazepane HCl in Aqueous Solution Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (Presence of O2, Light, Metal Ions) Parent->Oxidation [O] Photolysis Photolysis (UV/Visible Light Exposure) Parent->Photolysis Degradant_H Ring-Opened Products Hydrolysis->Degradant_H Degradant_O N-Oxides, other oxidative products Oxidation->Degradant_O Degradant_P Photodegradation Products Photolysis->Degradant_P

Caption: Potential degradation pathways for 3-Phenyl-1,4-oxazepane HCl.

Q4: What are the recommended general storage conditions for aqueous solutions of 3-Phenyl-1,4-oxazepane hydrochloride?

A4: To ensure the stability of your aqueous solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at controlled room temperature (20-25°C) or refrigerated (2-8°C) for longer-term storage. [6]Avoid freezing, as this can cause the compound to precipitate and may affect stability upon thawing. [7]* Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. [8][6]* pH: Prepare solutions in a slightly acidic buffer (e.g., pH 3-6), as this is often the range of maximum stability for amine hydrochloride salts. [2][3]Avoid highly acidic or alkaline conditions unless required for a specific experimental purpose.

  • Atmosphere: For sensitive experiments or long-term storage, consider purging the solution and the container headspace with an inert gas like nitrogen or argon to minimize oxidative degradation. [8]

Troubleshooting Guide

This section provides practical advice for specific issues you may encounter during your experiments.

Issue 1: Rapid loss of the compound is observed in my aqueous solution.
  • Symptom: HPLC analysis shows a significant and rapid decrease in the peak area of 3-Phenyl-1,4-oxazepane hydrochloride over a short period (minutes to hours).

  • Possible Causes & Solutions:

    • pH-Mediated Hydrolysis: The solution's pH may be promoting acid or base-catalyzed degradation. The ether linkage in the oxazepane ring is a likely site for acid-catalyzed hydrolysis. [1] * Troubleshooting Step: Measure the pH of your final solution. If it is highly acidic (pH < 3) or alkaline (pH > 8), adjust it to a more neutral range (e.g., pH 4-7) using an appropriate buffer system. Conduct a simple time-course experiment at different pH values to identify the optimal range for stability.

    • Elevated Temperature: The experiment might be conducted at a temperature that accelerates degradation.

      • Troubleshooting Step: If possible, perform the experiment at a lower temperature (e.g., on an ice bath or in a cold room) and compare the stability to the same experiment at room temperature. [9] 3. Photodegradation: Exposure to ambient laboratory light or specific light sources may be causing degradation.

      • Troubleshooting Step: Repeat the experiment in a light-protected container (e.g., an amber vial) and compare the results to an experiment in a clear vial under normal lighting.

Issue 2: New, unidentified peaks appear in my chromatogram over time.
  • Symptom: During a time-course or stability study, new peaks, which were not present in the initial t=0 sample, appear and grow in the HPLC chromatogram.

  • Possible Causes & Solutions:

    • Formation of Degradation Products: These new peaks are almost certainly degradation products resulting from hydrolysis, oxidation, or photolysis.

      • Troubleshooting Step: To understand the origin of these degradants, perform a forced degradation (stress testing) study. [10][11]This involves intentionally exposing the compound to harsh conditions to generate the degradation products in a controlled manner. By comparing the retention times of the peaks formed under specific stress conditions (e.g., acid hydrolysis, oxidation) with the unknown peaks in your experiment, you can tentatively identify the degradation pathway. LC-MS analysis is highly recommended to determine the mass of these new peaks and elucidate their structures. [12][13]

Issue 3: I am seeing poor or inconsistent analytical results (e.g., high %RSD).
  • Symptom: Replicate injections or parallel experiments show high variability in the measured concentration of 3-Phenyl-1,4-oxazepane hydrochloride.

  • Possible Causes & Solutions:

    • Adsorption to Surfaces: The compound may be adsorbing to the surfaces of your sample vials (glass or plastic) or parts of your analytical equipment.

      • Troubleshooting Step: Test different types of vials (e.g., polypropylene vs. silanized glass). You can also prepare a sample, let it sit for a period, then transfer it to a new vial just before analysis to see if recovery improves.

    • Solubility Issues: The compound or its degradants may have limited solubility in your chosen aqueous buffer, leading to precipitation and inaccurate sampling.

      • Troubleshooting Step: Visually inspect your solutions for any cloudiness or precipitate. Consider adding a small percentage of a compatible organic co-solvent (like acetonitrile or methanol) to your buffer to improve solubility. [1]However, first confirm that the co-solvent itself does not promote degradation.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study Workflow

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. [10]

cluster_stress Apply Stress Conditions (in parallel) Start Prepare Stock Solution of 3-Phenyl-1,4-oxazepane HCl in Aqueous Buffer (e.g., pH 5) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C in dark) Start->Thermal Photo Photolytic Stress (UV/Vis light, RT) Start->Photo Neutralize Neutralize Acid/Base Samples (if necessary) Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Results: - % Degradation - Peak Purity - Identify Major Degradants Analyze->Evaluate

Caption: Workflow for a forced degradation study.

Summary of Forced Degradation Conditions

The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is not overwhelmed by degradation products. [12]

Stress Condition Reagents and Conditions Purpose Potential Outcome
Acid Hydrolysis 0.1 M HCl at 60°C for 24h To test susceptibility to acid-catalyzed degradation. Ring-opening of the 1,4-oxazepane ether linkage. [1]
Base Hydrolysis 0.1 M NaOH at 60°C for 24h To test susceptibility to base-catalyzed degradation. May be more stable than to acid, but potential for other reactions. [12]
Oxidation 3% H₂O₂ at room temp for 24h To test susceptibility to oxidation. Formation of N-oxides or other oxidative products. [8]
Thermal Degradation 80°C in a calibrated oven for 48h To evaluate intrinsic thermal stability. Acceleration of other degradation pathways (e.g., hydrolysis).

| Photostability | Expose to UV/Vis light (ICH Q1B) | To test for light sensitivity. | Degradation initiated by the phenyl group. [5]|

Protocol 2: Template for a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. [14]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm (or as determined by UV scan) [15]* Column Temperature: 30°C

  • Injection Volume: 10 µL

Rationale: This reversed-phase HPLC method is a common starting point for the analysis of small molecules. [16]The C18 column provides good retention for moderately polar compounds. The gradient elution ensures that both the parent compound and its potentially more polar or non-polar degradation products are eluted and separated. Using a volatile buffer like formic acid makes the method compatible with mass spectrometry (LC-MS) for the identification of unknown degradants. [12]

References
  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-7. Available at: [Link]

  • Michl, J., et al. (2023). Phenyl-Substituted Cibalackrot Derivatives: Synthesis, Structure, and Solution Photophysics. The Journal of Organic Chemistry. Available at: [Link]

  • Raghavi, K., Sindhura, M., Prashanthi, R., & Nalluri, B. N. (2012). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(8), 3885-3893. Available at: [Link]

  • Various Authors. (Various Years). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. Available at: [Link]

  • Various Authors. (Various Years). Medication Storage Appropriateness in US Households. PMC. Available at: [Link]

  • Voelker, A., Taylor, L., & Mauer, L. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47. Available at: [Link]

  • Voelker, A., Taylor, L., & Mauer, L. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. ResearchGate. Available at: [Link]

  • Voelker, A., Taylor, L., & Mauer, L. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PMC. Available at: [Link]

  • Schrock, A. K., & Schuster, G. B. (1984). Photochemistry of phenyl azide: chemical properties of the transient intermediates. Journal of the American Chemical Society. Available at: [Link]

  • Voelker, A., Taylor, L., & Mauer, L. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Semantic Scholar. Available at: [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. MSF. Available at: [Link]

  • Ziener, U., et al. (2024). New Insights into the Photostability of Phenoxazines. ChemistryViews. Available at: [Link]

  • Voelker, A., et al. (2019). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. MDPI. Available at: [Link]

  • Nishiwaki, E., et al. (2000). Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. Chemical & Pharmaceutical Bulletin, 48(5), 755-6. Available at: [Link]

  • Ng, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Various Authors. (n.d.). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. RSC Publishing. Available at: [Link]

  • Various Authors. (2021). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[ c, g]carbazole-based chromophores. PubMed. Available at: [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Pharmaceutical - Pharmacy 180. Available at: [Link]

  • Raghavi, K., Sindhura, M., Prashanthi, R., & Nalluri, B. N. (2012). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. ResearchGate. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • Audouze, K., Nielsen, E. Ø., & Peters, D. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3089-104. Available at: [Link]

  • PubChem. (n.d.). (3r)-3-phenyl-1,4-oxazepane hydrochloride. PubChem. Available at: [Link]

  • Vigneau, O., et al. (2002). Separation of oxazepam, lorazepam, and temazepam enantiomers by HPLC on a derivatized cyclodextrin-bonded phase: application to the determination of oxazepam in plasma. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 774(2), 155-64. Available at: [Link]

  • Various Authors. (2019). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. Available at: [Link]

  • Heide, M., et al. (2025). Analytical Methods. OPUS. Available at: [Link]

  • Various Authors. (2000). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Various Authors. (2025). Stability-Indicating Methods for the Determination of Third-Generation Antiepileptic Drugs and Their Impurities. ResearchGate. Available at: [Link]

  • YouTube. (2023). Share your videos with friends, family, and the world. YouTube. Available at: [Link]

  • Hancu, G., et al. (n.d.). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Department of Physical Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1,4-Oxazepane. PubChem. Available at: [Link]

  • Various Authors. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Fabre, H., Hussam-Eddine, N., & Mandrou, B. (1984). Stability-indicating Assay for Phenylbutazone: High-Performance Liquid Chromatographic Determination of Hydrazobenzene and Azobenzene in Degraded Aqueous Phenylbutazone Solutions. Journal of Pharmaceutical Sciences, 73(12), 1706-9. Available at: [Link]

Sources

Optimization

Technical Support Center: Efficient Removal of Palladium Catalyst Residues from Oxazepane Coupling Reactions

Introduction Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable tools in modern medicinal chemistry for the synthesis of complex nitrogen-containing heterocycles like...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable tools in modern medicinal chemistry for the synthesis of complex nitrogen-containing heterocycles like oxazepanes.[1][2] These reactions are prized for their efficiency and functional group tolerance.[3] However, a significant challenge in process development and manufacturing is the removal of residual palladium from the active pharmaceutical ingredient (API).[4][5] Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities in drug products, making effective palladium removal a critical, non-negotiable step in pharmaceutical synthesis.[6][7][8][9][10]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the common hurdles associated with palladium removal from oxazepane coupling reaction mixtures.

Understanding the Challenge: The Nature of Residual Palladium

The effectiveness of any removal strategy depends heavily on the nature of the residual palladium species in the reaction mixture.[4] Palladium does not typically exist in a single form post-reaction. Instead, it can be a complex mixture of:

  • Soluble Pd(0) and Pd(II) Complexes: These are often coordinated to ligands (e.g., phosphines) or the product itself. The active catalyst in many cross-coupling reactions is a Pd(0) species, which cycles through a Pd(II) state.[3][11]

  • Colloidal Palladium (Palladium Black): Aggregated, insoluble Pd(0) particles that often cause a dark grey or black appearance in the reaction mixture. Colloidal palladium can be particularly challenging to remove by simple filtration.[12]

  • Heterogeneous Palladium: In cases where a supported catalyst like Pd/C is used (e.g., in a deprotection step), the palladium is already in a solid form but can leach into the solution.

The presence of N-heterocyclic compounds like oxazepanes can further complicate removal, as the nitrogen and oxygen atoms can act as ligands, forming stable, soluble complexes with palladium.

Troubleshooting Guide (Q&A Format)

This section addresses specific, practical problems encountered during the palladium removal process.

Question 1: My crude product is dark grey/black, and simple filtration through Celite® isn't removing the color or the palladium. What's happening and what should I do?

Answer:

This is a classic sign of colloidal palladium (Pd black) formation. These nanoparticles are often too small to be trapped effectively by standard filtration media like Celite® or filter paper.[12]

  • Causality: During the reaction, the catalytically active Pd(0) species can aggregate if not properly stabilized by ligands, especially at the end of the reaction as substrates are consumed. This leads to the formation of fine, insoluble metallic particles.

  • Solutions & Workflow:

    • Adsorption Treatment: The most effective next step is to use an adsorbent. Activated carbon is a cost-effective and highly efficient choice for adsorbing colloidal palladium.[4][13][14]

      • Action: Add 5-10 wt% of activated carbon (relative to your product) to the crude reaction mixture (dissolved in a suitable solvent). Stir the slurry, sometimes with gentle heating (e.g., 40-50 °C), for several hours (2-18 hours) to allow for complete adsorption.[4]

      • Filtration: After the treatment, filter the mixture through a packed pad of Celite® to remove the carbon and the adsorbed palladium. The filtrate should be colorless.

    • Flocculation: In some cases, adding a small amount of a flocculating agent can help aggregate the fine colloidal particles into larger ones that are more easily filtered. However, adsorption is generally the more robust method.[15]

Question 2: I've performed a silica gel column, but my ICP-MS analysis shows palladium levels are still over 100 ppm. Why did chromatography fail?

Answer:

Standard silica gel chromatography is often surprisingly ineffective at removing all forms of palladium.[16]

  • Causality:

    • Non-Polar Complexes: If the residual palladium exists as a neutral, relatively non-polar complex (e.g., a Pd(0) complex with phosphine ligands), it can co-elute with your product, especially if your product is also non-polar.

    • Product Chelation: Your oxazepane product, with its multiple heteroatoms, may be strongly chelating to palladium. In this scenario, the palladium is essentially "carried" through the column along with the product.

  • Solutions & Workflow:

    • Use a Scavenger Pre-Chromatography: The most reliable approach is to treat the crude product with a palladium scavenger before column chromatography. Scavengers are solid-supported or soluble reagents with functional groups (like thiols, amines, or thioureas) that have a very high affinity for palladium.[17]

      • Action: Choose a scavenger based on the likely palladium state. Thiol-based scavengers are excellent for Pd(II), while other types can be effective for Pd(0).[18] Stir the crude product solution with the scavenger resin for a specified time, then filter off the resin.

      • Follow-up: Then, perform the silica gel chromatography on the scavenger-treated filtrate. This will remove other organic impurities and any trace palladium the scavenger missed.

    • Specialized Media: Consider using functionalized silica gels that act as both the stationary phase and a scavenger. Thiol-functionalized silica is a common choice.[4] This can sometimes be effective in a single step but may be more expensive for large-scale operations.

Question 3: How do I choose the right palladium scavenger for my oxazepane product? There are so many options.

Answer:

Choosing the correct scavenger is system-dependent and often requires screening.[4][18] The choice depends on the palladium oxidation state, the solvent, and the nature of your product.

  • Causality: Different functional groups have different affinities for palladium's various oxidation states. Thiols (-SH) are excellent soft nucleophiles and bind very strongly to soft metals like Pd(II). Amines and other functionalities can also be effective, particularly for Pd(0).

  • Decision Framework:

    Scavenger_Selection start Start: High Pd Content after Initial Workup oxidation_state What is the likely Pd oxidation state? start->oxidation_state pd2 Primarily Pd(II) (e.g., from Pd(OAc)2 precatalyst) oxidation_state->pd2 Pd(II) pd0 Primarily Pd(0) (e.g., from Pd2(dba)3 or post-reductive elimination) oxidation_state->pd0 Pd(0)/Mixed thiol Prioritize Thiol-based Scavengers (e.g., Silica-Thiol, Thio-resins) pd2->thiol other Test a broader range: - Amine-based - Thiourea-based - Activated Carbon pd0->other screen Screen Scavengers optimize Optimize Conditions: - Temperature - Time - Scavenger Equivalents screen->optimize thiol->screen other->screen end Goal: Pd < 10 ppm optimize->end

    Caption: Decision workflow for selecting a palladium scavenger.

  • Practical Steps:

    • Screening: If possible, set up small-scale experiments with your crude product using 3-4 different types of scavengers (e.g., a thiol, an amine, a mixed-mode scavenger, and activated carbon).

    • Analysis: Analyze the palladium content in the filtrate from each experiment using ICP-MS or a rapid screening method to determine the most effective scavenger.[17][19]

    • Optimization: Once the best scavenger is identified, you can optimize the amount used, the temperature, and the treatment time.[18]

Question 4: I'm concerned about using a thiol-based scavenger because it might react with my product. Is this a valid concern?

Answer:

Yes, this is a very important and valid concern.

  • Causality: Thiol-based scavengers are nucleophilic and can potentially react with electrophilic sites on your molecule of interest. This is a known issue, and there are documented cases where thiol scavengers led to the formation of new impurities.[4]

  • Risk Mitigation:

    • Analyze for Byproducts: When screening thiol scavengers, use LC-MS to look not only for your product but also for any new, related impurities that could be the result of a reaction with the scavenger.

    • Consider Non-Nucleophilic Scavengers: If your molecule is sensitive, prioritize non-nucleophilic removal methods. Activated carbon is an excellent first choice as it works by physisorption and is generally non-reactive.[4][13]

    • Alternative Scavengers: Explore scavengers based on amine or phosphine chemistry, which may have different reactivity profiles.

    • Crystallization: Don't underestimate the power of crystallization. Often, a well-designed crystallization can leave the majority of palladium impurities in the mother liquor.[17] This can sometimes be enhanced by adding a soluble chelating agent like N-acetylcysteine or tri-n-butylphosphine to the crystallization solvent to keep the palladium complexed and soluble.[4]

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in APIs?

A: The ICH Q3D Guideline for Elemental Impurities provides Permitted Daily Exposure (PDE) values.[7][9] For palladium, the oral PDE is 100 µ g/day , and the parenteral PDE is 10 µ g/day .[8] This PDE is then used to calculate an acceptable concentration limit in the API, which is typically in the low parts-per-million (ppm) range (e.g., <10 ppm for an oral drug with a daily dose of 10g or less).[8]

Q2: Can I optimize my Buchwald-Hartwig reaction to minimize palladium residues from the start?

A: Absolutely. Prevention is better than cure.

  • Use Modern Precatalysts: Modern palladacycle precatalysts (like G3 or G4 types) are often more efficient, allowing for lower catalyst loadings (down to ppm levels in some cases) and generating fewer problematic palladium byproducts compared to traditional sources like Pd(OAc)₂.[20][21]

  • Control Stoichiometry and Temperature: Carefully optimizing the reaction conditions, including base, solvent, and temperature, can lead to a cleaner reaction with less catalyst decomposition and aggregation.[22][23]

  • Reaction Time: Do not run the reaction for an unnecessarily long time. Once the starting material is consumed, the catalyst has a higher chance of decomposing into difficult-to-remove species.

Q3: What's the most cost-effective method for palladium removal on a large scale?

A: For large-scale manufacturing, cost is a major driver.

  • Activated Carbon: Generally, activated carbon is one of the most cost-effective and scalable methods.[4][13] Its main drawback can be the potential for product loss due to non-specific adsorption, which must be carefully evaluated and optimized.[4]

  • Crystallization: If the product is a crystalline solid, designing a purification process where palladium is purged during crystallization is extremely cost-effective as it doesn't require an additional unit operation.

  • Scavengers: While highly effective, scavenger resins can be expensive, making them more suitable for high-value products or when other methods fail.[4]

Q4: How do I accurately measure my residual palladium levels?

A: The industry standard for quantifying trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[17][19][24] This technique offers the low detection limits (parts-per-billion) required to confirm that you have met regulatory specifications. For high-throughput screening during process development, semi-quantitative fluorescence-based assays can also be used.[17][25]

Key Protocols

Protocol 1: Activated Carbon Treatment for Palladium Removal

This protocol is a robust starting point for removing colloidal and other forms of palladium.

  • Dissolution: After the initial reaction workup (e.g., aqueous wash), dissolve the crude product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF) to a moderate concentration.

  • Carbon Addition: Add 5-10% by weight of activated carbon (e.g., Darco® KB-B) relative to the mass of the crude product.

  • Slurry Agitation: Stir the resulting slurry vigorously. Gentle heating to 40-50 °C can improve efficiency, but this should be tested for product stability.

  • Treatment Time: Allow the slurry to stir for a minimum of 2 hours. Overnight (12-18 hours) stirring is common for difficult cases.[4]

  • Filtration Setup: Prepare a filtration funnel with a 1-2 cm pad of Celite®. Ensure the pad is settled and wetted with the clean solvent before use.

  • Filtration: Filter the slurry through the Celite® pad.

  • Washing: Wash the Celite® pad with several portions of the clean solvent to ensure complete recovery of the product.

  • Analysis: Combine the filtrate and washes, concentrate the solution, and submit a sample of the purified product for ICP-MS analysis.

Caption: Experimental workflow for activated carbon treatment.

Protocol 2: Thiol-Based Scavenger Resin Treatment

This protocol is for targeted removal, especially of soluble Pd(II) species.

  • Dissolution: Dissolve the crude product in a compatible organic solvent.

  • Scavenger Addition: Add the thiol-functionalized silica or polymer resin (typically 5-10 equivalents relative to the initial moles of palladium catalyst).

  • Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C), as recommended by the scavenger manufacturer.

  • Treatment Time: Stir for 2-24 hours. Monitor the removal by taking small aliquots of the solution over time (filtering them before analysis) if possible.

  • Filtration: Filter the mixture to remove the scavenger resin.

  • Washing: Wash the resin with fresh solvent to recover any adsorbed product.

  • Purification & Analysis: Combine the filtrate, concentrate, and purify further if necessary (e.g., by chromatography or crystallization). Submit the final sample for ICP-MS analysis.

Data Summary

The choice of a palladium removal technique involves a trade-off between efficiency, cost, scalability, and potential for product loss.

MethodTypical Efficiency (% Removal)Relative CostScalabilityKey AdvantagesKey Disadvantages
Activated Carbon 90 - >99%[4]LowExcellentBroadly effective, inexpensive.[13]Potential for product loss, can require longer times.[4]
Scavenger Resins >95 - >99.5%[26]HighGoodHighly selective and efficient.High cost, potential for reactivity with product.[4]
Crystallization Variable (50-95%)Very LowExcellentIntegrates purification, very low cost.Product must be crystalline, may not reach <10 ppm alone.
Silica Chromatography Highly Variable (0-90%)[16]MediumGoodRemoves other impurities simultaneously.Often ineffective for Pd, requires large solvent volumes.
Aqueous Extraction Low-MediumLowExcellentSimple, removes inorganic salts.Generally ineffective for organometallic Pd complexes.

References

  • Palladium-catalyzed cross-coupling reactions. (2025, September 15). Fiveable.
  • Welch, C. J., et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division.Osaka Gas Chemicals Co., Ltd.
  • Palladium Detection for API Purific
  • Asadzadeh, M., & Sajadi, S. A. A. (2018). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin.SciSpace.
  • How can i remove palladium Pd catalyst easily? (2015, May 18).
  • ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals.Alfa Chemistry.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI.
  • General mechanism of Pd removal using scavengers.
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. (2014, October 11).
  • Technical Support Center: Troubleshooting Palladium Catalyst Removal After Cross-Coupling.Benchchem.
  • Guideline for Elemental Impurities Q3D(R2). (2022, April 26). ICH.
  • ICH Q3D Elemental Impurities.
  • Guideline for Elemental Impurities Q3D(R1). (2019, March 22). ICH.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023, December 1). PubMed.
  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023, April 28). MDPI.
  • Palladium catalyst recovery using scavenger resin.SpinChem.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10).
  • Palladium Catalyst Removal: A Technical Support Guide for Researchers.Benchchem.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters.
  • Optimization of Buchwald-Hartwig amin
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.University of Nottingham.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). Semantic Scholar.
  • Optimization of the Buchwald-Hartwig reaction.
  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
  • Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube.
  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2020, October 21). PubMed.
  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. (2025, August 9).

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Troubleshooting

Technical Guide: Optimization of pH Conditions for 3-Phenyl-1,4-Oxazepane Free Base Extraction

Executive Summary & Core Directive The extraction of 3-phenyl-1,4-oxazepane presents a specific challenge due to its physicochemical profile: it is a lipophilic secondary amine housed within a seven-membered heterocycle....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The extraction of 3-phenyl-1,4-oxazepane presents a specific challenge due to its physicochemical profile: it is a lipophilic secondary amine housed within a seven-membered heterocycle.

The Critical Parameter: The predicted pKa of the parent 1,4-oxazepane is approximately 10.0 [1].[1] While the 3-phenyl substituent exerts a mild electron-withdrawing inductive effect (potentially lowering the pKa to ~9.0–9.5), the standard "pH 10" workup often results in sub-optimal yields (60–80%) because a significant fraction remains protonated (


) and water-soluble.

The Solution: To achieve quantitative recovery (>98%), you must drive the equilibrium completely toward the uncharged free base (


). This requires an aqueous phase pH of >12.0  during extraction.

The Science of Solubility (The "Why")

The Henderson-Hasselbalch Directive

Understanding the ionization state is non-negotiable. For a base, the relationship between pH and ionization is governed by:



  • At pH = pKa (approx 9.5): 50% of your product is water-soluble (salt). You lose half your yield to the aqueous waste.

  • At pH = 10.5: ~90% is free base.

  • At pH = 12.5: >99.9% is free base.

Visualizing the Equilibrium

The following diagram illustrates the workflow required to shift this equilibrium effectively.

ExtractionLogic cluster_phases Partitioning Event Start Reaction Mixture (Acidic/Neutral Salts) Basify Adjust pH to > 12.0 (Use 2M NaOH or KOH) Start->Basify Deprotonation Step Check Verify pH (Calibrated Probe/Paper) Basify->Check Check->Basify pH < 12 Extract Add Organic Solvent (DCM or MTBE) Check->Extract pH ≥ 12 PhaseSep Phase Separation Extract->PhaseSep Organic Organic Phase (Contains Free Base) PhaseSep->Organic Aqueous Aqueous Phase (Contains Salts/Impurities) PhaseSep->Aqueous

Figure 1: Workflow for ensuring complete deprotonation and partitioning of the oxazepane free base.

Optimized Extraction Protocol

Reagents & Materials
  • Base: 2M or 5M NaOH (Avoid carbonates like

    
    ; they are too weak, maxing out at pH ~9).
    
  • Solvent: Dichloromethane (DCM) is preferred for solubility; Methyl tert-butyl ether (MTBE) is the green alternative.

  • Wash: Saturated Brine (

    
    ).
    
Step-by-Step Methodology
  • Initial Quench: If the reaction mixture is acidic, cool to 0°C.

  • Basification: Slowly add 2M NaOH with stirring. Monitor pH continuously.

    • Critical Check: Do not stop at pH 10. Continue adding base until pH strips indicate pH 12–14 .

  • Solvent Addition: Add DCM (ratio 1:1 v/v relative to aqueous phase). Agitate vigorously for 2–3 minutes.

  • Partitioning: Allow layers to separate.

    • Note: 3-phenyl-1,4-oxazepane is denser than simple amines; if using DCM, it will be in the bottom layer. If using MTBE, it will be in the top layer.

  • Re-extraction: Remove the organic layer. Re-extract the aqueous layer 2x more with fresh solvent.

  • Drying: Combine organic layers, wash once with brine (to remove trapped water/base), and dry over anhydrous

    
    .
    

Solvent Selection Matrix

Choosing the right solvent affects both yield and purity.[2]

SolventPolarity (Dielectric)Extraction EfficiencyProsCons
DCM (Dichloromethane) 8.9High Excellent solubility for phenyl-substituted heterocycles.Environmental hazard; bottom layer (can confuse automation).
MTBE (Methyl tert-butyl ether) 2.6Medium-High Forms fewer emulsions; floats on water (easy separation).Lower solubility for very polar derivatives; flammable.
Ethyl Acetate 6.0Medium "Greener" alternative.Risk: Can hydrolyze at pH > 12 (saponification), creating impurities. Avoid for prolonged high-pH extractions.
Diethyl Ether 4.3Medium Easy to evaporate.Peroxide risk; highly flammable; poor solubility for polar salts.

Troubleshooting Center (FAQ)

Issue 1: "I have a persistent emulsion (rag layer)."

Cause: The 3-phenyl group adds lipophilicity, acting like a surfactant when protonated species are still present or when microscopic solids stabilize the interface. Fix:

  • Add Brine: Increases the ionic strength of the aqueous layer, forcing organics out ("salting out").

  • Filtration: Pass the biphasic mixture through a Celite pad to remove particulate stabilizers.

  • Wait: Emulsions in oxazepane extractions often resolve if left for 20 mins.

Issue 2: "My yield is low (<50%), but the pH was 12."

Cause: The compound may be "oiling out" and sticking to the glass, or the partition coefficient (


) is lower than expected.
Fix: 
  • Check the Aqueous Layer: Run an LCMS on the waste aqueous layer. If the mass (MW ~177 for 3-phenyl derivative) is present, you need more extractions.

  • Salting Out: Saturate the aqueous phase with solid NaCl before adding the organic solvent. This drastically reduces water solubility of the organic amine.

Issue 3: "The product purity is low after evaporation."

Cause: Co-extraction of water-soluble impurities or degradation. Fix:

  • Wash Step: Did you wash the combined organics with brine? This removes trapped NaOH.

  • Solvent Switch: If using EtOAc at pH 12, you likely generated acetic acid/ethanol byproducts. Switch to DCM or MTBE.

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Purity CheckPH Is Aqueous pH > 12? Problem->CheckPH CheckSolvent Solvent Used? CheckPH->CheckSolvent Yes Action1 Add NaOH to pH 12-14 Re-extract CheckPH->Action1 No Action2 Switch from EtOAc to DCM/MTBE CheckSolvent->Action2 EtOAc Action3 Saturate Aqueous with NaCl CheckSolvent->Action3 DCM/MTBE

Figure 2: Decision tree for diagnosing yield issues.

Analytical Verification

Before proceeding to the next synthetic step, verify the free base form:

  • 1H NMR: Look for the chemical shift of the protons adjacent to the nitrogen (positions 3 and 5). In the free base, these will shift upfield (lower ppm) compared to the HCl salt.

  • Absence of Counter-ion: If you used HCl previously, perform a silver nitrate test on the crude (should be negative) or check elemental analysis for Chlorine.

References

  • ChemBK. (n.d.). 1,4-Oxazepane Properties and pKa Prediction. Retrieved February 12, 2026, from [Link]

  • PubChem. (2025).[3][4] 1,4-Oxazepane Compound Summary. National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • LibreTexts Chemistry. (2024). Biological Amines and the Henderson-Hasselbalch Equation. Retrieved February 12, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 3-Phenyl-1,4-oxazepane Hydrochloride

This guide provides an in-depth analysis of the ¹H NMR characterization of 3-Phenyl-1,4-oxazepane hydrochloride. Moving beyond a simple data report, we will explore the causal relationships between the molecule's structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR characterization of 3-Phenyl-1,4-oxazepane hydrochloride. Moving beyond a simple data report, we will explore the causal relationships between the molecule's structure, its protonation state, and the resulting NMR spectrum. This document is designed for researchers, scientists, and drug development professionals who rely on precise structural confirmation and an understanding of how salt formation impacts spectral data. We will compare the hydrochloride salt's spectral features against its theoretical free base form to highlight key diagnostic markers.

The Strategic Importance of NMR in Salt Form Characterization

In pharmaceutical development, the active pharmaceutical ingredient (API) is often formulated as a salt to enhance properties like solubility, stability, and bioavailability. The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, and controlling its salt form is critical. ¹H NMR spectroscopy is the definitive, non-destructive technique for confirming not only the covalent structure of the molecule but also the specific site of protonation.

The formation of a hydrochloride salt from a tertiary amine, such as the nitrogen at the 4-position in 3-Phenyl-1,4-oxazepane, introduces a positive charge. This charge induces a significant deshielding effect on nearby protons. The resulting downfield shift in their resonance frequencies is a reliable diagnostic indicator of successful salt formation.[1] This guide will demonstrate how to interpret these shifts to validate the synthesis of the target hydrochloride salt.

Experimental Protocol: Acquiring High-Fidelity Data

The quality of an NMR spectrum is fundamentally dependent on the experimental setup. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Phenyl-1,4-oxazepane hydrochloride.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity, which aids in dissolution. Critically, it allows for the observation of the exchangeable N-H proton signal, which might otherwise be lost due to rapid exchange with protic solvents like D₂O or CD₃OD.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument & Parameters:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion.

    • Solvent Reference: Calibrate the chemical shift scale to the residual DMSO solvent peak at δ 2.50 ppm.

    • Acquisition Parameters:

      • Pulse Program: Standard 1D proton (zg30).

      • Number of Scans (NS): 16 to 64 scans. A higher number of scans increases the signal-to-noise ratio, which is beneficial for observing broad signals or low-concentration samples.

      • Relaxation Delay (D1): 5 seconds. A longer relaxation delay ensures that all protons, especially those with long T₁ relaxation times, are fully relaxed before the next pulse, allowing for accurate integration.

      • Acquisition Time (AQ): ~4 seconds.

      • Spectral Width (SW): 0-12 ppm.

The logical flow for spectral acquisition and analysis is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in DMSO-d6 (~0.6 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune & Shim prep3->acq1 acq2 Set Parameters (NS, D1) acq1->acq2 acq3 Acquire Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to Solvent (DMSO @ 2.50 ppm) proc2->proc3 proc4 Peak Integration & Assignment proc3->proc4 proc5 Comparative Analysis proc4->proc5

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Spectral Interpretation: Assigning the ¹H NMR Spectrum

The structure of 3-Phenyl-1,4-oxazepane hydrochloride, with proton numbering for assignment purposes, is shown below.

Caption: Structure of 3-Phenyl-1,4-oxazepane with proton numbering.

A representative ¹H NMR spectrum of the hydrochloride salt in DMSO-d₆ would exhibit the following key features. The protonation on the nitrogen at position 4 is the most significant electronic feature influencing the spectrum.

  • Phenyl Protons (H-Ar): A complex multiplet, typically integrating to 5 protons, would be observed in the aromatic region, approximately δ 7.30-7.50 ppm . Aromatic protons are characteristically found in this downfield region due to the ring current effect of the benzene ring.[2]

  • Benzylic Proton (H-3): This single proton is adjacent to both the phenyl ring and the protonated nitrogen. It would appear as a multiplet around δ 4.80-4.95 ppm . Its downfield shift is a result of its benzylic position[3] and, more significantly, the strong deshielding from the adjacent positively charged nitrogen atom.

  • Protons Adjacent to Nitrogen (H-2, H-5): The two protons on C2 and the two protons on C5 are diastereotopic and adjacent to the protonated nitrogen. They are expected to appear as complex multiplets in the range of δ 3.40-3.80 ppm . This downfield position is a direct consequence of the inductive effect from the N⁺-H group.

  • Protons Adjacent to Oxygen (H-7): The two protons on C7, being adjacent to the electronegative oxygen atom, would resonate as a multiplet around δ 4.00-4.15 ppm .

  • Methylene Protons (H-6): The protons on C6 are further removed from the primary electron-withdrawing groups and would be found further upfield, likely as a multiplet in the δ 2.10-2.30 ppm region.

  • Ammonium Proton (N-H): A broad singlet corresponding to the N⁺-H proton would likely be observed far downfield, potentially between δ 9.0-10.0 ppm . Its broadness is due to quadrupolar coupling with the nitrogen atom and potential chemical exchange.

Comparative Analysis: Hydrochloride Salt vs. Free Base

The most powerful aspect of this analysis is the comparison with the theoretical spectrum of the neutral free base. The protonation of the nitrogen atom causes a predictable and significant downfield shift for protons on adjacent carbons (α-protons).[1] This effect diminishes with distance.

The table below summarizes the expected ¹H NMR data for 3-Phenyl-1,4-oxazepane hydrochloride and provides a direct comparison to the anticipated shifts for its neutral free base form.

Proton Assignment Expected δ (ppm) for Hydrochloride Salt Anticipated δ (ppm) for Free Base Δδ (Salt - Free Base) Key Rationale for Shift
H-Ar (Phenyl)7.30 - 7.50 (m, 5H)7.20 - 7.40 (m, 5H)~ +0.10Minor inductive effect from the distant N⁺-H group.
H-3 (Benzylic)4.80 - 4.95 (m, 1H)~ 3.80 - 3.95 (m, 1H)~ +1.0 Primary Diagnostic Shift: Direct proximity to the deshielding N⁺-H group.
H-2, H-5 (α to N)3.40 - 3.80 (m, 4H)~ 2.60 - 2.90 (m, 4H)~ +0.8 - 0.9 Primary Diagnostic Shift: Strong inductive deshielding from the adjacent positively charged nitrogen.[1]
H-7 (α to O)4.00 - 4.15 (m, 2H)~ 3.95 - 4.10 (m, 2H)~ +0.05Minimal effect as it is β to the nitrogen. The primary influence is the oxygen atom in both forms.
H-6 (β to N, O)2.10 - 2.30 (m, 2H)~ 1.90 - 2.10 (m, 2H)~ +0.20Small downfield shift due to the overall change in the ring's electronic environment.
N-H9.0 - 10.0 (br s, 1H)Not PresentN/ASignal is only present in the protonated salt form.

The most telling evidence for the formation of the hydrochloride salt is the substantial downfield shift (Δδ ≈ +1.0 ppm) of the benzylic proton (H-3) and the protons on the carbons flanking the nitrogen (H-2 and H-5). This observation provides unequivocal confirmation that protonation has occurred at the nitrogen atom, as desired.

Conclusion

The ¹H NMR characterization of 3-Phenyl-1,4-oxazepane hydrochloride is a straightforward process when approached systematically. The key to confirming the structure and, crucially, the salt form lies in comparative analysis. By understanding the powerful deshielding effect that N-protonation has on adjacent protons, a researcher can confidently interpret the spectrum. The significant downfield shifts of the protons at positions 2, 3, and 5 serve as a definitive spectral signature, validating the successful synthesis of the hydrochloride salt. This analytical rationale is broadly applicable to the characterization of other amine salts, making it a fundamental skill for chemists in the pharmaceutical and life sciences.

References

  • Cook, A. M., et al. (2021). "Hydrochloride Salt of the GABAkine KRM-II-81." ACS Omega. Available at: [Link]

  • Katritzky, A. R., et al. (2005). "¹H and ¹³C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. "Supporting Information for Organic & Biomolecular Chemistry." Available at: [Link]

  • The Royal Society of Chemistry. "Base-Promoted Synthesis of Multisubstituted Benzo[b][1][4]oxazepines." Available at: [Link]

  • Kupihar, Z., et al. (2020). "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. "¹H and¹³C NMR spectra of N-substituted morpholines | Request PDF." Available at: [Link]

  • Stork, G. A., et al. "¹H and ¹³C NMR spectra of N-substituted morpholines." Available at: [Link]

  • ResearchGate. "(PDF) 1,3-Oxazepane-4,7-Diones Compounds: ¹H and ¹³C NMR High-Resolution Spectroscopy (1D and 2D)." Available at: [Link]

  • California State University Stanislaus. "Proton NMR Chemical Shifts." Available at: [Link]

  • PubChem. "(3r)-3-phenyl-1,4-oxazepane hydrochloride." Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. "Organic Chemistry Data & Info - NMR Spectroscopy – ¹H NMR Chemical Shifts." Available at: [Link]

  • Chemistry LibreTexts. "Spectroscopy of Aromatic Compounds." Available at: [Link]

Sources

Comparative

Comparative Guide: Potency &amp; Pharmacological Profile of 3-Phenyl vs. 7-Phenyl-1,4-Oxazepanes

Executive Summary The 1,4-oxazepane scaffold—a seven-membered ring containing one oxygen and one nitrogen atom—has emerged as a privileged structure in medicinal chemistry, particularly for Central Nervous System (CNS) t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-oxazepane scaffold—a seven-membered ring containing one oxygen and one nitrogen atom—has emerged as a privileged structure in medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1] However, the regiochemistry of phenyl substitution on this ring drastically alters its pharmacological profile.

This guide compares the 3-phenyl-1,4-oxazepane (alpha-amino aryl) and 7-phenyl-1,4-oxazepane (alpha-oxy aryl) isomers. The distinction is not merely structural but functional:

  • 7-Phenyl Isomer: A validated, high-potency Noradrenaline Reuptake Inhibitor (NRI) . Its structural geometry mimics the "gamma-aryl propylamine" pharmacophore found in antidepressants like Reboxetine.

  • 3-Phenyl Isomer: A sterically constrained benzylamine analog . While less effective as a monoamine transporter inhibitor due to insufficient linker length, it serves as a compact scaffold for receptor ligands (e.g., Dopamine D4) where steric bulk near the basic nitrogen is required.

Structural & Pharmacophoric Analysis

The biological potency of these isomers is dictated by the spatial distance between the aromatic centroid (Ar) and the basic nitrogen (N) , a critical parameter for binding to monoamine transporters (MATs) and G-Protein Coupled Receptors (GPCRs).

The Regioisomeric Distinction
  • 7-Phenyl-1,4-Oxazepane: The phenyl group is attached to C7 (adjacent to Oxygen). The connectivity path to Nitrogen is Ph-C7-C6-C5-N4 . This creates a flexible 3-carbon equivalent spacer, placing the aromatic ring ~5.5–6.5 Å from the nitrogen.

  • 3-Phenyl-1,4-Oxazepane: The phenyl group is attached to C3 (adjacent to Nitrogen). The connectivity path is Ph-C3-N4 . This creates a rigid 1-carbon spacer (benzylamine motif), placing the aromatic ring ~3.5–4.0 Å from the nitrogen.

Pharmacophore Visualization (DOT)

PharmacophoreComparison cluster_7phenyl 7-Phenyl Isomer (NRI Pharmacophore) cluster_3phenyl 3-Phenyl Isomer (Benzylamine Motif) P7 Phenyl Ring (Hydrophobic Pocket) S7 Spacer (C7-C6-C5) ~3 Carbon Equiv. P7->S7 Distance: ~6.0 Å N7 Basic Nitrogen (Aspartate Interaction) S7->N7 P3 Phenyl Ring (Steric Bulk) S3 Spacer (C3) 1 Carbon Equiv. P3->S3 Distance: ~3.8 Å N3 Basic Nitrogen (Steric Clash?) S3->N3

Figure 1: Pharmacophoric distance comparison. The 7-phenyl isomer aligns with the optimal distance for NET/SERT binding, while the 3-phenyl isomer is too compact for these transporters.

Comparative Potency Data

The most definitive data regarding these scaffolds comes from the development of peripheral-selective NRIs (Nakada et al., 2015) and Dopamine D4 ligands (Audouze et al., 2004).

Monoamine Transporter Affinity (NET/SERT/DAT)

The 7-phenyl isomer is the clear superior scaffold for reuptake inhibition. The 3-phenyl isomer lacks the necessary linker length to span the S1 and S2 binding subsites of the transporter.

Feature7-Phenyl-1,4-Oxazepane 3-Phenyl-1,4-Oxazepane
Primary Target Noradrenaline Transporter (NET)Dopamine D4 / Sigma Receptors
NET IC50 4.2 nM (Compound 7, Nakada 2015)> 1,000 nM (Inferred)
Selectivity >100-fold vs. SERT/DATLow Selectivity
Mechanism Mimics Reboxetine (Gamma-amino ether)Mimics Benzylamine (Alpha-amino)
Key Derivative (6S, 7R)-N-acetamide analogN-(4-chlorobenzyl) analogs

Analysis:

  • 7-Phenyl Potency: The (6S, 7R) configuration of the 7-phenyl isomer exhibits nanomolar potency for NET. The phenyl ring at C7 occupies the hydrophobic S1 pocket, while the ether oxygen (O1) likely engages in hydrogen bonding or dipole interactions that stabilize the conformation.

  • 3-Phenyl Limitation: The 3-phenyl group creates steric bulk immediately adjacent to the nitrogen lone pair. This interferes with the salt-bridge formation required between the basic nitrogen and the conserved Aspartate residue in the transporter's binding site.

Receptor Binding (Dopamine D4)

While less potent at transporters, the 3-phenyl-like motif (often accessed via 2-phenyl substitution in related studies) allows for compact binding in GPCR pockets.

  • Data Point: 2,4-disubstituted 1,4-oxazepanes (structurally isomeric to 3-phenyl) show Ki values of ~8–25 nM for the Dopamine D4 receptor (Audouze et al., 2004).

  • Implication: If your target is a GPCR requiring a rigid, compact head group, the 3-phenyl (or 2-phenyl) isomer is preferred over the extended 7-phenyl isomer.

Experimental Protocols

To validate these findings, the following protocols outline the synthesis of the high-potency 7-phenyl isomer and the standard NET inhibition assay.

Synthesis of (6S, 7R)-7-Phenyl-1,4-Oxazepane (NET Inhibitor)

Reference: Nakada et al., Bioorg. Med. Chem. 2015.[2]

Rationale: This route ensures the correct stereochemistry ((6S, 7R)) essential for biological activity.

Step-by-Step Protocol:

  • Starting Material: Begin with (1R, 2S)-2-amino-1-phenylpropane-1,3-diol (Chiral phenylpropanolamine derivative).

  • Cyclization Precursor: Selectively protect the primary amine with Boc-anhydride.

  • Ring Closure: React with chloroacetyl chloride followed by base-mediated cyclization (NaH/THF) to form the lactam intermediate.

  • Reduction: Reduce the lactam using Borane-THF complex (BH3·THF) at reflux for 4 hours.

  • Workup: Quench with MeOH/HCl, reflux for 1 hour to break the boron-amine complex.

  • Purification: Isolate the free amine via cation-exchange chromatography (SCX column) or recrystallization as the fumarate salt.

Biological Assay: Norepinephrine Uptake Inhibition

Objective: Quantify the potency (IC50) of the synthesized isomer against human NET.

Protocol:

  • Cell Line: Use HEK293 cells stably expressing the human Norepinephrine Transporter (hNET).[3]

  • Preparation: Plate cells (50,000/well) in 96-well Poly-D-Lysine coated plates. Incubate overnight.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (to prevent monoamine oxidation).

  • Incubation:

    • Add test compound (0.1 nM – 10 µM) to cells.

    • Incubate for 10 minutes at 37°C.

    • Add [3H]-Norepinephrine (final concentration ~10 nM).

    • Incubate for an additional 5 minutes.

  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer.

  • Quantification: Lyse cells with 0.1 N NaOH/1% SDS. Measure radioactivity via Liquid Scintillation Counting.

  • Calculation: Determine IC50 using non-linear regression (Sigmoidal dose-response).

Strategic Synthesis Workflow (DOT)

The following diagram illustrates the divergent synthetic pathways required to access these distinct regioisomers.

SynthesisPathways Start Precursor Selection Route7 Route A: 7-Phenyl Isomer (NET Inhibitor) Start->Route7 Route3 Route B: 3-Phenyl Isomer (D4 Ligand) Start->Route3 Step7a Chiral Amino-Diol (Phenylpropanolamine) Route7->Step7a Step7b Ether Formation (O-Alkylation) Step7a->Step7b Step7c Ring Closure (Lactam) Step7b->Step7c Step7d Reduction (BH3) Step7c->Step7d Product7 (6S, 7R)-7-Phenyl-1,4-Oxazepane Step7d->Product7 Step3a Phenylglycine / Styrene Oxide Route3->Step3a Step3b N-Alkylation with Chloroethyl Ether Step3a->Step3b Step3c Cyclization Step3b->Step3c Product3 3-Phenyl-1,4-Oxazepane Step3c->Product3

Figure 2: Divergent synthetic strategies. The 7-phenyl isomer requires a chiral amino-diol backbone, while the 3-phenyl isomer is often derived from phenylglycine or styrene oxide precursors.

References

  • Nakada, Y., et al. (2015). "Design, synthesis and biological evaluation of a novel series of peripheral-selective noradrenaline reuptake inhibitor." Bioorganic & Medicinal Chemistry, 23(15), 4780-4791.

  • Audouze, K., Nielsen, E. Ø., & Peters, D. (2004). "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model."[4] Journal of Medicinal Chemistry, 47(12), 3089-3104.[4]

  • Kaliberda, O., et al. (2025). "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ChemRxiv.

  • BenchChem (2025). "Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives: A Comparative Guide."

Sources

Validation

Introduction: The Critical Role of Purity in Oxazepane-Based Drug Development

An Objective Guide to a Validated HPLC Method for Purity Analysis of Oxazepane Compounds This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to a Validated HPLC Method for Purity Analysis of Oxazepane Compounds

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of oxazepane compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind the method development, presents a detailed validation protocol in line with regulatory standards, and objectively compares its performance against prominent alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Oxazepane scaffolds are privileged structures in medicinal chemistry, forming the core of various pharmacologically active agents, including potent anticonvulsants and antifungal compounds.[1] As with any active pharmaceutical ingredient (API), ensuring chemical purity is paramount for the safety and efficacy of the final drug product.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous identification, quantification, and control of impurities, which can arise from the synthesis process, degradation, or storage.[3]

This guide details a robust, validated reversed-phase HPLC (RP-HPLC) method, a cornerstone technique in pharmaceutical quality control, for the quantitative analysis of oxazepane purity.

Part 1: A Validated RP-HPLC Method for Purity Analysis

High-Performance Liquid Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[4] The method detailed here is a reversed-phase approach, ideal for separating moderately polar compounds like oxazepanes from both more polar and less polar impurities.

Method Development Rationale: The "Why" Behind the Parameters

The development of a reliable analytical method is a systematic process. The choices for this method are grounded in the physicochemical properties of oxazepane compounds and the goal of achieving robust separation from potential impurities, such as synthetic intermediates or degradation products.[5]

  • Column Selection (The Stationary Phase): A C18 column (e.g., 4.6 x 150 mm, 5 µm) is the workhorse of reversed-phase chromatography and the logical starting point. The C18 stationary phase consists of silica particles bonded with 18-carbon alkyl chains, creating a non-polar surface. This allows for effective retention and separation of the oxazepane molecule based on its hydrophobic interactions. The 5 µm particle size offers a good balance between efficiency and backpressure in standard HPLC systems.[6][7]

  • Mobile Phase Selection (The Eluent): A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acidic modifier serves two key purposes: it protonates residual silanol groups on the silica support, minimizing peak tailing, and it provides a consistent pH to ensure the analyte's retention time is reproducible.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic solvent in RP-HPLC due to its low viscosity and UV transparency. The gradient, moving from a low to a high concentration of acetonitrile, allows for the elution of more weakly retained (polar) impurities first, followed by the main oxazepane peak, and finally the strongly retained (non-polar) impurities.[7]

  • Detection: A UV-Vis Diode Array Detector (DAD) set at a low wavelength, such as 210 nm, is selected. Many organic molecules, including those without strong chromophores, absorb UV light at this wavelength. This makes it a suitable choice for a general-purpose purity method where the identity of all potential impurities may not be known.[7]

Workflow for HPLC Method Development and Validation

The following diagram illustrates the logical flow from initial method development through to full validation according to regulatory standards.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) Dev1 Define Analytical Target Profile (ATP) Dev2 Select Column & Mobile Phase Dev1->Dev2 Dev3 Optimize Gradient, Flow Rate, & Temperature Dev2->Dev3 Dev4 System Suitability Test (Initial Check) Dev3->Dev4 Val1 Specificity (Peak Purity, Resolution) Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Report Validated Method for Routine Use Val6->Report Tech_Comparison cluster_attributes HPLC HPLC Speed Speed HPLC->Speed Moderate Resolution Resolution HPLC->Resolution Good Sensitivity Sensitivity HPLC->Sensitivity Moderate Cost Cost HPLC->Cost Moderate Versatility Versatility HPLC->Versatility High (Non-volatile) UPLC UPLC UPLC->Speed High UPLC->Resolution Very High UPLC->Sensitivity High UPLC->Cost High UPLC->Versatility Good (Non-volatile) GC GC GC->Speed High GC->Resolution Very High GC->Sensitivity High GC->Cost Moderate GC->Versatility Limited (Volatile)

Sources

Comparative

A Comparative Analysis of Oxazepane Derivatives as Novel Dopamine D4 Receptor Antagonists

A Technical Guide for Researchers in Neuropharmacology and Drug Development Introduction: The Therapeutic Potential of Dopamine D4 Receptor Antagonism The dopamine D4 receptor, a member of the D2-like family of G protein...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Introduction: The Therapeutic Potential of Dopamine D4 Receptor Antagonism

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, regions of the brain critically involved in cognition, emotion, and memory.[1] This distinct localization pattern has made the D4 receptor an attractive target for the development of novel therapeutics for a range of neuropsychiatric disorders, including schizophrenia, bipolar disorder, and attention-deficit/hyperactivity disorder (ADHD). Unlike the D2 receptor, antagonism of which is associated with extrapyramidal side effects, selective D4 receptor antagonists hold the promise of a more targeted therapeutic action with an improved side-effect profile.[1]

This guide provides a comprehensive comparison of the in vitro potency of a series of novel oxazepane derivatives against established standard dopamine D4 antagonists. We will delve into the structure-activity relationships (SAR) of these derivatives and provide detailed experimental protocols for the assays used to determine their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). This information is intended to empower researchers and drug development professionals in their pursuit of novel and selective D4 receptor-targeted therapies.

Comparative Potency of Oxazepane Derivatives and Standard D4 Antagonists

The inhibitory potency of a compound against a specific target is a critical parameter in drug discovery. In the context of D4 receptor antagonism, this is typically quantified by the Ki and IC50 values. The Ki value represents the inhibition constant, a measure of the binding affinity of a compound to the receptor, while the IC50 value indicates the concentration of an antagonist required to inhibit a specific biological response by 50%. Lower Ki and IC50 values are indicative of higher potency.

The following table summarizes the Ki values for a series of 2,4-disubstituted 1,4-oxazepane derivatives and compares them with well-characterized standard D4 antagonists.

Table 1: Comparative Binding Affinities (Ki) of 2,4-Disubstituted 1,4-Oxazepane Derivatives and Standard Antagonists for the Dopamine D4 Receptor

Compound IDR1 SubstituentR2 SubstituentKi (nM) for D4 Receptor
Oxazepane Derivatives
1aH4-chlorobenzyl15
1bMethyl4-chlorobenzyl8
1cEthyl4-chlorobenzyl25
1dH4-fluorobenzyl22
1eH3,4-dichlorobenzyl12
Standard D4 Antagonists
L-745,870--0.43 - 0.51
Fananserin--2.93
Sonepiprazole (U-101,387)--10
ML398--36

Data for oxazepane derivatives sourced from Benchchem's "Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives: A Comparative Guide". Data for standard D4 antagonists compiled from multiple sources.[2][3]

Structure-Activity Relationship (SAR) of 2,4-Disubstituted 1,4-Oxazepane Derivatives

The data presented in Table 1 reveals key structure-activity relationships for this series of oxazepane derivatives:

  • Substitution at the 2-position: The introduction of a small alkyl group, such as a methyl group (Compound 1b), at the 2-position of the oxazepane ring enhances the binding affinity for the D4 receptor compared to the unsubstituted analog (Compound 1a).[2] However, increasing the steric bulk at this position, as seen with the ethyl group in Compound 1c, leads to a decrease in affinity.[2] This suggests that a specific-sized hydrophobic pocket exists in the D4 receptor binding site that favorably accommodates a methyl group.

  • Substitution on the N-benzyl group: The nature and position of substituents on the N-benzyl moiety significantly influence binding affinity. A 4-chloro substituent (Compound 1a) appears to be a favorable feature for D4 receptor binding.[2] The introduction of a second chlorine atom at the 3-position (Compound 1e) results in a slight improvement in affinity compared to the monosubstituted analog.

Experimental Methodologies: A Guide to Determining D4 Antagonist Potency

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step protocols for the key in vitro assays used to characterize D4 receptor antagonists.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay directly measures the affinity of a test compound for the dopamine D4 receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [3H]Spiperone (radioligand).

  • Haloperidol (reference compound).

  • Test compounds (oxazepane derivatives).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Workflow Diagram:

Radioligand Binding Assay Workflow

Step-by-Step Protocol:

  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D4 receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of [3H]Spiperone (typically at its Kd concentration), and a range of concentrations of the test compound.

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled D4 antagonist like haloperidol instead of the test compound.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition Assay for Determining IC50

This assay measures the functional potency of an antagonist by its ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of D4 receptor activation.

Objective: To determine the IC50 value of a test compound for its ability to antagonize dopamine-induced inhibition of cAMP production in cells expressing the human D4 receptor.

Signaling Pathway Diagram:

G_protein_signaling Dopamine Dopamine (Agonist) D4R D4 Receptor Dopamine->D4R Activates Antagonist Oxazepane Derivative (Antagonist) Antagonist->D4R Blocks Gi Gi Protein D4R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

D4 Receptor-mediated Inhibition of cAMP Production

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with varying concentrations of the test antagonist for a specified period.

  • Agonist Stimulation and cAMP Induction:

    • Add a fixed concentration of dopamine (the agonist) along with a cAMP-inducing agent like forskolin to all wells except the negative control.

    • Incubate for a time sufficient to induce a measurable change in cAMP levels.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in each well using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that reverses the dopamine-induced inhibition of cAMP production by 50%.

Conclusion and Future Directions

The exploration of oxazepane derivatives has revealed a promising new chemical scaffold for the development of selective dopamine D4 receptor antagonists. The structure-activity relationships identified in this guide provide a clear rationale for the design of more potent and selective compounds. The detailed experimental protocols offer a robust framework for the in vitro characterization of these and other novel D4 receptor ligands.

While the in vitro potency of these oxazepane derivatives is encouraging, further studies are warranted to evaluate their selectivity against other dopamine receptor subtypes and a broader panel of CNS targets. Moreover, assessing their pharmacokinetic properties and in vivo efficacy in relevant animal models of neuropsychiatric disorders will be crucial next steps in determining their therapeutic potential. The continued investigation of novel chemical matter targeting the D4 receptor holds significant promise for the future of CNS drug discovery.

References

  • PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Retrieved from [Link]

  • ACS Publications. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Retrieved from [Link]

  • ACS Publications. (2022, September 13). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

  • PMC. (n.d.). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Retrieved from [Link]

  • PMC. (2022, September 30). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

  • PubMed. (n.d.). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. Retrieved from [Link]

  • Innoprot. (n.d.). cAMP NOMAD D4 Dopamine Receptor Cell Line. Retrieved from [Link]

  • ACS Publications. (n.d.). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. Retrieved from [Link]

  • PMC. (n.d.). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (2019, April 11). Dopamine D>4> Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. Retrieved from [Link]

  • MDPI. (n.d.). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Retrieved from [Link]

  • eLife. (2019, November 21). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. Retrieved from [Link]

  • PubMed. (n.d.). Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants. Retrieved from [Link]

  • PubMed. (n.d.). Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist. Retrieved from [Link]

  • AIR Unimi. (2022, September 13). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Retrieved from [Link]

  • MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

  • NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-Phenyl-1,4-oxazepane hydrochloride

Content Type: Operational Safety & Logistics Manual Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers[1] Core Directive: The "Unknown Bioactive" Protocol 3-Phenyl-1,4-oxazepane hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Manual Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers[1]

Core Directive: The "Unknown Bioactive" Protocol

3-Phenyl-1,4-oxazepane hydrochloride is a heterocyclic amine salt commonly used as a scaffold in fragment-based drug discovery.[1] Unlike bulk commodity chemicals, this compound likely lacks a fully established Occupational Exposure Limit (OEL).[1]

The Safety Axiom: Until specific toxicological data proves otherwise, you must handle this compound as a Band 3 Pharmaceutical Intermediate (Potent/Irritant). The primary risks are not just systemic toxicity, but the physical chemistry of the hydrochloride salt : it is likely hygroscopic, prone to static charge, and will generate hydrochloric acid upon contact with moist mucous membranes (eyes, lungs).[1]

Hazard Profiling & Risk Assessment

Before selecting PPE, we must define the enemy. This compound presents a dual-threat profile:

Hazard CategorySpecific RiskMechanism of Action
Chemical Skin/Eye Irritant (H315, H319) The oxazepane ring is lipophilic (skin permeation), while the HCl moiety causes immediate pH-dependent irritation.[1]
Physical Hygroscopic Dust HCl salts absorb atmospheric moisture, becoming sticky and corrosive. They often carry static charges, causing "particle fly" during weighing.
Toxicological Acute Toxicity (Oral/Inhalation) Presumed Category 4 (Harmful).[1][2] As a CNS-active scaffold, systemic absorption may cause sedation or adrenergic effects.[1]
The PPE Matrix: Layered Defense System

Do not rely on a "one-size-fits-all" approach.[1] Select PPE based on the specific operation.

Table 1: Task-Based PPE Selection
OperationRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing/Solid Handling (<100 mg)Engineering Control: Fume Hood required.[1] PPE: N95 (minimum) if outside hood (not recommended).[1]Double Nitrile Gloves (0.11 mm min).[1] Rationale: Outer glove protects against dust; inner glove remains clean for instrument handling.[1]Chemical Splash Goggles . Rationale: Safety glasses allow dust entry from the side.Lab coat (buttoned), long sleeves, closed-toe shoes.[1][3]
Solution Preparation (>100 mg)Engineering Control: Fume Hood.[1] PPE: Half-face respirator with P100/Organic Vapor cartridges if heating.[1]Extended Cuff Nitrile or Neoprene.[1] Rationale: Protects wrist gap during pouring/mixing.[1]Face Shield + Goggles.[1][4][5] Rationale: Risk of splash from exothermic dissolution.[1]Chemical-resistant apron over lab coat.[1]
Spill Cleanup (Solid)Full-face Elastomeric Respirator (P100 filters).[1] Rationale: High dust concentration zone.[1]Double Nitrile or Silver Shield (Laminate).[1]Integrated into Full-face respirator.[1]Tyvek® coveralls or equivalent disposable suit.[1]
Operational Protocols: Step-by-Step
Protocol A: The "Static-Free" Weighing Method

Goal: Prevent aerosolization of the hydrochloride salt due to static electricity.

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm.

  • Ionization: Use an anti-static gun or ionizing bar inside the hood before opening the vial. HCl salts are notorious for "jumping" due to static.[1]

  • The "Transfer" Rule: Never weigh directly into the reaction vessel if it contains solvent.

    • Weigh solid into a weighing boat or glass vial first.[1]

    • Why? If you drop the solid into solvent, the sudden exotherm or splash can contaminate the balance and your gloves.

  • Decontamination: Wipe the balance area with a moist tissue (water/surfactant) immediately after weighing.[1] The moisture neutralizes the HCl salt dust.

Protocol B: Solubilization & Neutralization

Goal: Manage the acidic nature of the salt.

  • Solvent Choice: When dissolving in organic solvents (DCM, MeOH), expect a slight exotherm.

  • Free-Basing (If required): If converting to the free base using a base (e.g., NaHCO3, TEA):

    • Ventilation is critical. This releases CO2 (if using bicarbonate) or heat.[1]

    • Add the base slowly to the oxazepane solution.

  • Waste Disposal:

    • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant."[1] Do not mix with oxidizers.[1][6]

    • Liquid Waste: If dissolved in halogenated solvents, use the "Halogenated Organic" stream. If aqueous, adjust pH to 6–9 before disposal if local regulations allow, otherwise treat as "Acidic Aqueous Waste."[1]

Visualization: Safe Weighing Logic Flow

The following diagram illustrates the decision-making process for handling this compound to ensure containment.

SafeWeighing Start START: Handling 3-Phenyl-1,4-oxazepane HCl CheckQty Check Quantity Start->CheckQty SmallScale < 100 mg (Analytical) CheckQty->SmallScale LargeScale > 100 mg (Prep/Synthesis) CheckQty->LargeScale HoodCheck Verify Fume Hood (Face Velocity > 80 fpm) SmallScale->HoodCheck LargeScale->HoodCheck MANDATORY StaticControl Apply Anti-Static Gun (Neutralize HCl Salt Charge) HoodCheck->StaticControl Weighing Weigh into Transfer Vial (NOT directly into solvent) StaticControl->Weighing Cleanup Wet Wipe Decontamination (Neutralize Acidic Dust) Weighing->Cleanup Disposal Dispose Gloves as Contaminated Waste Cleanup->Disposal

Figure 1: Decision logic for weighing hydrochloride salts to minimize dust exposure and static dispersion.

Emergency Response (SOP)
  • Inhalation: Move to fresh air immediately. The HCl component can cause delayed pulmonary edema if inhaled in large quantities. Seek medical attention.

  • Skin Contact: Brush off loose particles before washing.[1] Then wash with soap and water for 15 minutes.[1] Reasoning: Adding water to a large pile of HCl salt on the skin can create a concentrated acid burn.

  • Eye Contact: Flush for 15 minutes. Do not use neutralization agents in the eye.

References
  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134).[1][7] United States Department of Labor.[1] [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] [Link]

  • PubChem. Compound Summary for CID 167721837: (3r)-3-phenyl-1,4-oxazepane hydrochloride.[1] National Center for Biotechnology Information.[1] [Link]

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